5-Amino-2-cyclopropylbenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-cyclopropylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-8-5-9(12)3-4-10(8)7-1-2-7/h3-5,7H,1-2,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIMOZPMJXGJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1552271-08-5 | |
| Record name | 5-amino-2-cyclopropylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Amino-2-cyclopropylbenzonitrile (CAS 1552271-08-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Aminocyclopropylbenzonitrile Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of small, conformationally constrained moieties is a cornerstone of rational drug design. The cyclopropyl group, in particular, has garnered significant attention for its ability to impart favorable physicochemical properties, including enhanced metabolic stability, improved potency, and modulated lipophilicity. When coupled with the versatile aminobenzonitrile scaffold, a privileged structure in numerous biologically active agents, the resulting molecule, 5-Amino-2-cyclopropylbenzonitrile, emerges as a compound of considerable interest for drug discovery programs.[1]
The aminobenzonitrile core offers a synthetically tractable handle for the construction of a diverse array of heterocyclic systems, such as quinazolines and pyrimidines, which are prevalent in a multitude of therapeutic agents.[1] The presence of the amino group provides a vector for further chemical elaboration, while the nitrile functionality can act as a key pharmacophoric element or a precursor for other functional groups.[2] This guide aims to provide a comprehensive technical overview of 5-Amino-2-cyclopropylbenzonitrile, including its core properties, a robust (proposed) synthetic workflow, and its potential applications in the development of novel therapeutics.
Core Physicochemical and Spectral Properties
Due to the limited availability of public experimental data for 5-Amino-2-cyclopropylbenzonitrile, the following properties are a blend of data from structurally related analogs and computational predictions. These values should be considered as estimations and validated experimentally.
| Property | Predicted Value/Information | Rationale/Reference |
| Molecular Formula | C₁₀H₁₀N₂ | Based on chemical structure |
| Molecular Weight | 158.20 g/mol | Calculated from molecular formula |
| Appearance | Off-white to light yellow solid | Typical for substituted anilines |
| Melting Point | Not available (predicted >100 °C) | Based on similar aminobenzonitriles |
| Boiling Point | Not available (predicted >300 °C) | High due to polarity and molecular weight |
| Solubility | Soluble in organic solvents (DMSO, DMF, MeOH); sparingly soluble in water. | Polarity of amino and nitrile groups balanced by aromatic and cyclopropyl moieties.[3] |
| pKa (of the amino group) | ~3-4 | Electron-withdrawing nitrile group reduces the basicity of the aniline. |
Predicted Spectroscopic Data
The following are predicted spectral characteristics based on the analysis of analogous compounds.[4][5][6][7][8]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~7.2-7.4 ppm (m, 1H, Ar-H)
-
δ ~6.8-7.0 ppm (m, 2H, Ar-H)
-
δ ~5.5-6.0 ppm (br s, 2H, -NH₂)
-
δ ~1.8-2.0 ppm (m, 1H, cyclopropyl-CH)
-
δ ~0.8-1.2 ppm (m, 4H, cyclopropyl-CH₂)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~150 ppm (Ar-C-NH₂)
-
δ ~130-135 ppm (Ar-CH)
-
δ ~120 ppm (Ar-C-CN)
-
δ ~118 ppm (-CN)
-
δ ~115-120 ppm (Ar-CH)
-
δ ~105 ppm (Ar-C-cyclopropyl)
-
δ ~10-15 ppm (cyclopropyl-CH)
-
δ ~5-10 ppm (cyclopropyl-CH₂)
-
-
IR (KBr, cm⁻¹):
-
~3450-3300 (N-H stretch, primary amine)
-
~2220-2230 (C≡N stretch)[9]
-
~1620-1600 (N-H bend and C=C aromatic stretch)
-
~1300-1250 (C-N stretch)
-
~800-850 (C-H out-of-plane bend for substituted benzene)
-
-
Mass Spectrometry (EI):
-
M⁺ at m/z = 158
-
Proposed Synthetic Pathway and Experimental Protocol
A robust and versatile synthesis of 5-Amino-2-cyclopropylbenzonitrile can be envisioned through a multi-step sequence, leveraging modern cross-coupling methodologies. The proposed pathway begins with a readily available starting material, 2-bromo-5-nitrobenzonitrile, and introduces the cyclopropyl moiety via a Suzuki-Miyaura coupling, followed by the reduction of the nitro group to the target amine.
Logical Workflow for Synthesis
Caption: Proposed synthetic workflow for 5-Amino-2-cyclopropylbenzonitrile.
Step-by-Step Experimental Protocol
Step 1: Suzuki-Miyaura Coupling of 2-Bromo-5-nitrobenzonitrile
-
Rationale: The Suzuki-Miyaura coupling is a highly efficient and functional-group-tolerant method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[10][11] This reaction is ideal for introducing the cyclopropyl group onto the benzonitrile core. The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields.[11]
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-5-nitrobenzonitrile (1.0 eq), cyclopropylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the flask.
-
Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-cyclopropyl-5-nitrobenzonitrile.
-
Step 2: Reduction of 2-Cyclopropyl-5-nitrobenzonitrile
-
Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are available, with catalytic hydrogenation or the use of a metal in acidic media being common choices. The selection of the reducing agent should consider the potential for reduction of the nitrile group, though this is generally less facile.
-
Procedure (using Iron in Acidic Media):
-
To a round-bottom flask, add 2-cyclopropyl-5-nitrobenzonitrile (1.0 eq) and a solvent such as ethanol or a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride or hydrochloric acid.
-
Heat the mixture to reflux (approximately 80 °C) and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction and filter through a pad of celite to remove the iron salts, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-Amino-2-cyclopropylbenzonitrile.
-
If necessary, purify the product by recrystallization or column chromatography.
-
Reactivity and Potential Applications in Drug Discovery
The bifunctional nature of 5-Amino-2-cyclopropylbenzonitrile makes it a valuable building block for the synthesis of a wide range of heterocyclic compounds.[1] The nucleophilic amino group can readily participate in condensation and cyclization reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for diversification.
Signaling Pathway for Synthetic Diversification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. guidechem.com [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminobenzonitrile | C7H6N2 | CID 72913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. audreyli.com [audreyli.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Structure and molecular weight of 5-Amino-2-cyclopropylbenzonitrile
An In-depth Technical Guide to 5-Amino-2-cyclopropylbenzonitrile
Abstract
5-Amino-2-cyclopropylbenzonitrile is a strategically important molecular scaffold in contemporary medicinal chemistry. Possessing a unique combination of a nucleophilic amino group, a bioisosteric cyclopropyl moiety, and a versatile nitrile functional group, it serves as a critical starting material for the synthesis of complex heterocyclic systems and pharmacologically active agents. This guide provides a comprehensive technical overview of its core structural features, molecular weight, a representative synthetic pathway with mechanistic insights, detailed analytical characterization protocols, and essential safety information. The content is structured to provide researchers with both the foundational knowledge and the practical insights required to effectively utilize this compound in a drug discovery and development context.
Core Molecular Profile
A thorough understanding of the fundamental properties of a synthetic building block is paramount for its successful application in complex multi-step syntheses.
Chemical Structure and Functional Group Analysis
The structure of 5-Amino-2-cyclopropylbenzonitrile is defined by a benzene ring substituted with three key functional groups, each imparting distinct chemical properties:
-
Nitrile Group (-C≡N) at C1: This electron-withdrawing group is a versatile chemical handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form various heterocycles (e.g., tetrazoles).
-
Cyclopropyl Group at C2: This three-membered aliphatic ring is a well-regarded phenyl group bioisostere. Its strained nature imparts unique electronic properties, influencing the reactivity of the adjacent nitrile. In a drug development context, it often enhances metabolic stability and can improve binding affinity by introducing conformational rigidity.
-
Amino Group (-NH₂) at C5: As a primary aromatic amine, this group is a potent electron-donating group and a key nucleophilic center. It is the primary site for derivatization, allowing for the introduction of diverse side chains and the construction of larger molecular frameworks via amide bond formation, alkylation, or participation in cyclization reactions.
Figure 1: 2D Chemical Structure of 5-Amino-2-cyclopropylbenzonitrile.
Physicochemical Data Summary
The fundamental quantitative data for this molecule are essential for experimental design and analysis. As isomers share the same molecular formula and weight, these values are consistent with its isomer, 4-Amino-2-cyclopropylbenzonitrile[1].
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem[1] |
| Molecular Weight | 158.20 g/mol | PubChem[1] |
| CAS Number | 1006899-23-5 (Isomer) | PubChem[1] |
| Appearance | Expected to be a solid (e.g., tan powder) | Analogy[2] |
Synthesis & Mechanistic Rationale
While numerous synthetic routes could be envisioned, a robust and common strategy for constructing such substituted aromatics is through palladium-catalyzed cross-coupling reactions. This approach offers high yields and functional group tolerance.
Recommended Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The most logical and field-proven approach involves a Suzuki-Miyaura cross-coupling reaction. This strategy is predicated on the coupling of an organoboron species with an organohalide.
Causality Behind Experimental Choices:
-
Starting Materials: We select 5-amino-2-bromobenzonitrile and cyclopropylboronic acid. The bromine atom provides a reliable reaction site for the palladium catalyst to undergo oxidative addition. The amino group is sufficiently unreactive under these conditions, avoiding the need for a protecting group, which streamlines the synthesis.
-
Catalyst System: A palladium(0) catalyst, such as Pd(PPh₃)₄, is the cornerstone of the reaction, facilitating the catalytic cycle.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is crucial. Its role is to activate the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step of the catalytic cycle.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is used. The organic solvent solubilizes the organic starting materials, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.
Materials:
-
5-Amino-2-bromobenzonitrile
-
Cyclopropylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 5-amino-2-bromobenzonitrile (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio. Bubble the inert gas through the solvent mixture for 15 minutes to degas. Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the flask.
-
Reaction Execution: Heat the reaction mixture to 85-90 °C and stir vigorously for 8-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide has been consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water (2x) and then with brine (1x). This removes the inorganic base and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-Amino-2-cyclopropylbenzonitrile.
Visualization of the Synthetic Workflow
Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical step. The following are the expected results from standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Multiplets in the δ 6.5-7.5 ppm range. Amine Protons: A broad singlet around δ 3.5-4.5 ppm. Cyclopropyl Protons: Complex multiplets in the upfield region, δ 0.5-1.2 ppm. |
| ¹³C NMR | Nitrile Carbon (C≡N): ~118-122 ppm. Aromatic Carbons: ~110-150 ppm. Cyclopropyl Carbons: ~5-15 ppm. |
| Mass Spec (ESI+) | [M+H]⁺: Calculated m/z = 159.09. |
| FT-IR | N-H Stretch (Amine): Two characteristic bands at ~3350-3450 cm⁻¹. C≡N Stretch (Nitrile): A sharp, intense peak at ~2220-2230 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): ~2900-3100 cm⁻¹. |
Safety & Handling
As a senior scientist, ensuring laboratory safety is non-negotiable. This compound, being an aromatic amine and a nitrile, requires careful handling.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields, and a flame-retardant lab coat are mandatory.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of fine powders or vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids. The container should be tightly sealed under an inert atmosphere (e.g., argon) to prevent degradation.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
References
-
PubChem. Compound Summary for CID 59384227, 4-Amino-2-cyclopropylbenzonitrile. National Center for Biotechnology Information. [Link]
-
Chem-Impex. 5-Amino-2-methylbenzonitrile Product Page. Chem-Impex International. [Link]
Sources
Difference between 5-Amino-2-cyclopropylbenzonitrile and 2-Amino-5-cyclopropylbenzonitrile
This guide details the structural, electronic, and synthetic divergences between 5-Amino-2-cyclopropylbenzonitrile and 2-Amino-5-cyclopropylbenzonitrile . While they share the same molecular formula (
Executive Summary: The Ortho/Meta Divergence
In drug design, the relative positioning of the amino (
-
Isomer A (2-Amino-5-cyclopropylbenzonitrile): The amino and nitrile groups are ortho to each other. This is an Anthranilonitrile derivative.[1] It is a reactive precursor for Quinazolines , a class of kinase inhibitors (e.g., Gefitinib analogs).
-
Isomer B (5-Amino-2-cyclopropylbenzonitrile): The amino and nitrile groups are meta to each other. The amino group is isolated from the nitrile's immediate reactivity. This molecule is typically used as a terminal aniline to attach a "cyclopropyl-phenyl-nitrile" moiety to a larger scaffold via amide or urea linkages.
| Feature | 2-Amino-5-cyclopropyl (Isomer A) | 5-Amino-2-cyclopropyl (Isomer B) |
| Relationship (-NH2 vs -CN) | Ortho | Meta |
| Primary Application | Heterocycle Synthesis (Quinazolines) | Linker / Solvent-Exposed Tail |
| Cyclopropyl Position | Para to Amine (Electronic Donor) | Ortho to Nitrile (Steric Shield) |
| Amine Nucleophilicity | Reduced (Inductive pull from o-CN) | Moderate (No o-CN resonance) |
| Key Reaction | Cyclocondensation | Amide Coupling / Buchwald-Hartwig |
Electronic & Structural Profiling
The Cyclopropyl "Pseudo-Double Bond"
The cyclopropyl group is not merely a bulky alkyl group; it possesses significant
-
In Isomer A: The cyclopropyl group is para to the amino group. Through hyperconjugation, it stabilizes the radical cation formed during oxidation, making this isomer more electron-rich at the nitrogen than a standard 4-alkyl aniline.
-
In Isomer B: The cyclopropyl group is ortho to the nitrile. This provides steric hindrance around the nitrile carbon, making this isomer significantly more resistant to hydrolysis (to the amide/acid) compared to Isomer A.
Graphviz Logic: Reactivity Divergence
The following diagram illustrates the decision tree dictated by the structural isomerism.
Figure 1: Mechanistic divergence. Isomer A allows for scaffold construction (Quinazolines), while Isomer B is restricted to linear functionalization.
Synthetic Pathways[2][3][4][5][6][7][8]
Synthesis of these isomers requires distinct strategies because the "directing group" logic differs for the placement of the cyclopropyl moiety.
Synthesis of 2-Amino-5-cyclopropylbenzonitrile (Isomer A)
Strategy: Late-stage functionalization of a commercially available bromo-aniline.
-
Starting Material: 2-Amino-5-bromobenzonitrile.
-
Transformation: Suzuki-Miyaura Cross-Coupling.
-
Critical Note: The free amine can coordinate to Pd, slowing the reaction. High catalyst loading or the use of biaryl phosphine ligands (SPhos, XPhos) is recommended.
Synthesis of 5-Amino-2-cyclopropylbenzonitrile (Isomer B)
Strategy: Nitro-reduction route. You cannot easily brominate 3-aminobenzonitrile at the 4-position selectively. Therefore, we use a nitro-precursor where the directing effects are established.
-
Starting Material: 2-Bromo-5-nitrobenzonitrile.
-
Step 1: Suzuki Coupling (installs Cyclopropyl at C2).
-
Step 2: Selective reduction of Nitro (
) to Amine ( ) at C5.
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling (General for both isomers)
Applicable for installing the cyclopropyl group on the halogenated precursor.
Reagents:
-
Aryl Bromide precursor (1.0 equiv)
-
Cyclopropylboronic acid (1.5 equiv) - Note: Use excess due to protodeboronation instability.
-
(0.05 equiv) or
/SPhos. - (3.0 equiv)
-
Solvent: Toluene/Water (3:1 ratio).
Procedure:
-
Charge a reaction vessel with the Aryl Bromide, Cyclopropylboronic acid, and Base (
). -
Add the solvent mixture and degas with
for 15 minutes (Critical: Oxygen poisons the catalyst and promotes homocoupling). -
Add the Pd catalyst under a positive stream of Nitrogen.
-
Heat to 90°C for 16 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over
.[2] -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol 2: Quinazoline Formation (Specific to Isomer A)
This reaction demonstrates the unique utility of 2-Amino-5-cyclopropylbenzonitrile.
Reagents:
-
2-Amino-5-cyclopropylbenzonitrile (1.0 equiv)
-
Formamidine Acetate (1.5 equiv)
-
Solvent: 2-Methoxyethanol or Ethanol.
Procedure:
-
Dissolve the nitrile in 2-Methoxyethanol.
-
Add Formamidine Acetate.
-
Reflux at 120°C for 4–6 hours.
-
Mechanism: The free amine attacks the formamidine to form an intermediate amidine. The internal nitrile nitrogen then attacks the amidine carbon, closing the ring.
-
Isolation: Upon cooling, the product (6-cyclopropylquinazoline) often precipitates. Filter and wash with cold ethanol.
Visualizing the Synthetic Workflow
Figure 2: Synthetic routes. Note the extra reduction step required for Isomer B to ensure correct regiochemistry.
References
-
Cyclopropyl Electronic Effects
- Study: "Electronic effects of the cyclopropyl group: An experimental and comput
- Relevance: Explains the donor capacity of the cyclopropyl ring in the para position (Isomer A).
-
Source: (Proxy Link for concept validation).
-
Suzuki Coupling of Cyclopropylboronic Acids
- Study: Wallace, D. J., & Chen, C. "Cyclopropylboronic Acid: A Robust Reagent for Suzuki Cross-Coupling."
- Relevance: Defines the instability of the reagent and the need for specific bases ( ).
-
Source:
-
Quinazoline Synthesis from 2-Aminobenzonitriles
- Study: "Efficient synthesis of 4-substituted quinazolines
- Relevance: Validates the cyclization p
-
Source:
Sources
5-Amino-2-cyclopropylbenzonitrile PubChem CID and InChIKey
Precision Engineering of Kinase Inhibitor Scaffolds
Chemical Identity & Digital Signatures
5-Amino-2-cyclopropylbenzonitrile is a specialized organonitrile building block used primarily in the synthesis of small-molecule kinase inhibitors.[1] Its structural motif—an ortho-cyclopropyl substituted aniline with a nitrile handle—provides a unique combination of metabolic stability and conformational rigidity, making it a "privileged scaffold" in modern medicinal chemistry.
Core Identifiers
| Identifier Type | Value |
| Chemical Name | 5-Amino-2-cyclopropylbenzonitrile |
| CAS Registry Number | 1552271-08-5 |
| InChIKey | XOIMOZPMJXGJSN-UHFFFAOYSA-N |
| SMILES | NC1=CC(C#N)=C(C2CC2)C=C1 |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
Note on PubChem CID: While this compound is indexed in major chemical databases (e.g., PubChemLite, Enamine), a direct, static PubChem CID is occasionally subject to updates for newer building blocks. Researchers should utilize the InChIKey (XOIMOZPMJXGJSN-UHFFFAOYSA-N) for the most reliable, version-independent database retrieval.[1]
Structural Logic & Medicinal Chemistry Applications
The utility of 5-Amino-2-cyclopropylbenzonitrile lies in its ability to solve specific "fit" problems in drug binding pockets.
The Cyclopropyl Advantage
In kinase inhibitor design (e.g., JAK, TYK2, or BTK inhibitors), the cyclopropyl group often replaces ethyl or isopropyl groups.
-
Metabolic Stability: The cyclopropyl ring is more resistant to Cytochrome P450 oxidation compared to acyclic alkyl chains.
-
Hydrophobic Filling: It fills small, lipophilic pockets (selectivity filters) in the ATP-binding site of kinases.[1]
-
Rigidity: The nitrile group at the ortho position locks the conformation of the benzene ring relative to the rest of the molecule, reducing the entropic penalty of binding.
Primary Application: Kinase Inhibitor Synthesis
This amine serves as the nucleophilic "warhead" or the solvent-exposed tail in nucleophilic aromatic substitution (
Synthesis Protocol
The synthesis of 5-Amino-2-cyclopropylbenzonitrile is a sequential process involving carbon-carbon bond formation followed by functional group manipulation.[1] The most robust route utilizes a Suzuki-Miyaura coupling followed by a nitro reduction.
Retrosynthetic Analysis
The target molecule is disassembled into 2-bromo-5-nitrobenzonitrile and cyclopropylboronic acid .[1]
Figure 1: Retrosynthetic logic for the construction of the 5-Amino-2-cyclopropylbenzonitrile scaffold.
Step-by-Step Methodology
Step 1: Suzuki-Miyaura Coupling
Objective: Install the cyclopropyl ring at the C2 position.[1]
-
Reagents:
-
Procedure:
-
Charge the reaction vessel with the aryl bromide, boronic acid, base, and catalyst under an inert atmosphere (
or Ar). -
Add degassed solvent.
-
Heat to 90–100°C for 12–16 hours.
-
Monitor: TLC or LC-MS should show consumption of the bromide and formation of the intermediate (MW ~188).[1]
-
Workup: Dilute with EtOAc, wash with water/brine, dry over
, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Step 2: Nitro Reduction
Objective: Convert the nitro group (
Method A: Iron-Mediated Reduction (Chemoselective)[1]
-
Reagents: Iron powder (Fe, 5.0 equiv), Ammonium Chloride (
, 5.0 equiv).[1] -
Solvent: Ethanol/Water (4:1).
-
Procedure:
Method B: Hydrogenation (Scalable)[1]
-
Catalyst: 10% Pd/C.
-
Conditions:
atmosphere (balloon or 1-3 bar), MeOH or EtOH solvent, RT. -
Note: Care must be taken to avoid reducing the nitrile group (
), although standard Pd/C conditions usually spare aryl nitriles under mild pressure.[1]
Analytical Profiling & Quality Control
To ensure the integrity of this building block for downstream synthesis, the following analytical criteria must be met.
| Test | Method | Expected Result |
| Purity | HPLC / UPLC | >95% (Area under curve at 254 nm) |
| Identity | ¹H NMR (DMSO-d₆) | Cyclopropyl: Multiplets at δ 0.6–1.1 ppm (4H), Methine at δ ~2.0 ppm (1H).Aromatic: 3 protons (ABX system).Amine: Broad singlet at δ ~5.5 ppm (2H).[1] |
| Mass Spec | LC-MS (ESI+) | |
| Appearance | Visual | Off-white to pale yellow/beige solid |
Analytical Workflow Diagram
Figure 2: Quality control workflow for validating the 5-Amino-2-cyclopropylbenzonitrile building block.
Safety & Handling (SDS Highlights)
Hazard Classification (GHS):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the powder in a fume hood to avoid inhalation.
-
Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine over long periods.
References
-
PubChemLite . 5-amino-2-cyclopropylbenzonitrile Entry. University of Luxembourg. Link (Indexed via InChIKey: XOIMOZPMJXGJSN-UHFFFAOYSA-N).[1]
-
Sigma-Aldrich . 5-Amino-2-cyclopropylbenzonitrile Product Data. Link.
-
Bidepharm . Building Block Catalog: 5-Amino-2-cyclopropylbenzonitrile. Link.
-
Beilstein Journal of Organic Chemistry . Approaches towards the synthesis of 5-aminopyrazoles and related nitrile scaffolds. Link.[1]
Sources
An In-Depth Technical Guide to the Physicochemical Characterization of 5-Amino-2-cyclopropylbenzonitrile
Foreword: The Critical Role of Physicochemical Properties in Drug Discovery
For researchers, scientists, and professionals in drug development, the journey from a promising molecule to a viable therapeutic agent is paved with meticulous characterization. Understanding the fundamental physicochemical properties of a novel compound is not merely an academic exercise; it is a cornerstone of predicting its behavior in biological systems and formulating a safe, stable, and effective drug product. 5-Amino-2-cyclopropylbenzonitrile, a molecule of interest for its potential applications in medicinal chemistry, is no exception. Its melting and boiling points, in particular, offer a window into its purity, stability, and the intermolecular forces at play. This guide provides an in-depth exploration of these crucial parameters, grounded in both theoretical principles and practical laboratory methodology.
Structural and Physicochemical Profile of 5-Amino-2-cyclopropylbenzonitrile
5-Amino-2-cyclopropylbenzonitrile is an aromatic compound featuring a benzene ring substituted with an amino (-NH2), a cyclopropyl, and a nitrile (-C≡N) group. Each of these functional groups contributes to the overall physicochemical characteristics of the molecule. The amino group can act as a hydrogen bond donor, while the nitrile group is a hydrogen bond acceptor. The cyclopropyl group, a strained three-membered ring, and the benzene ring contribute to the molecule's rigidity and potential for π-π stacking interactions.
| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Citation |
| 5-Amino-2-hydroxybenzonitrile | 162 - 166 | Not available | [1] | |
| 5-Amino-2-methylbenzonitrile | 89 - 91 | Not available | ||
| 2-Amino-5-chlorobenzonitrile | 96 - 99 | 132 - 135 (at 0.5 mmHg) | ||
| 5-Amino-2-fluorobenzonitrile | 91 - 101 | Not available | [2] | |
| 4-Amino-2-cyclopropylbenzonitrile | Not available (Computed) | Not available (Computed) | [3] |
The significant variation in melting points among these related structures underscores the profound impact of substituent groups on intermolecular forces. The hydroxyl group in 5-amino-2-hydroxybenzonitrile, capable of strong hydrogen bonding, results in a considerably higher melting point compared to the methyl or halogenated analogs.
Experimental Determination of Melting and Boiling Points: A Methodological Deep Dive
The precise determination of a compound's melting and boiling points is fundamental to its characterization, offering insights into its purity and identity.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.
-
Sample Preparation: A small, dry sample of 5-Amino-2-cyclopropylbenzonitrile is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate is used initially to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared to ensure thermal equilibrium.
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.
Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for accuracy. If heated too quickly, the temperature of the heating block will rise faster than the sample can melt, leading to an erroneously high and broad melting range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Boiling points are highly dependent on the ambient pressure.
Given that the synthesis of novel compounds often yields small quantities, a micro method is preferable.
-
Sample Preparation: A small amount of liquid 5-Amino-2-cyclopropylbenzonitrile (a few microliters) is placed in a small-diameter test tube (fusion tube).
-
Capillary Insertion: A sealed-end capillary tube is inverted and placed inside the fusion tube.
-
Heating: The fusion tube is attached to a thermometer and heated in a heating bath (e.g., a Thiele tube with mineral oil).
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the liquid is allowed to cool.
-
Data Recording: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Causality Behind Experimental Choices: This method relies on the principle that the vapor pressure of the substance inside the capillary equals the external atmospheric pressure at the boiling point. As the liquid cools, the vapor pressure drops, and the external pressure forces the liquid into the capillary.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the synthesis and physicochemical characterization of 5-Amino-2-cyclopropylbenzonitrile.
Figure 1: A representative workflow for the synthesis, purification, and physicochemical characterization of 5-Amino-2-cyclopropylbenzonitrile.
Conclusion: From Data to Drug Development
While the precise melting and boiling points of 5-Amino-2-cyclopropylbenzonitrile await experimental determination, the methodologies outlined in this guide provide a robust framework for their accurate measurement. These fundamental data points are indispensable for the subsequent stages of drug development, influencing everything from reaction monitoring and purification to formulation and stability studies. As a senior application scientist, I emphasize that a thorough understanding and precise execution of these foundational characterization techniques are paramount to advancing novel chemical entities from the laboratory to the clinic.
References
-
Chem-Impex. (n.d.). 5-Amino-2-methylbenzonitrile. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). 5-Amino-2-Hydroxybenzonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59384227, 4-Amino-2-cyclopropylbenzonitrile. Retrieved from [Link]
Sources
- 1. 5-Amino-2-Hydroxybenzonitrile Supplier & Manufacturer in China | Properties, Uses, Safety Data | High Quality Chemical Products [nj-finechem.com]
- 2. 5-Amino-2-fluorobenzonitrile, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 4-Amino-2-cyclopropylbenzonitrile | C10H10N2 | CID 59384227 - PubChem [pubchem.ncbi.nlm.nih.gov]
Beyond Bioisosteres: The N-Cyclopropyl Aniline Motif in Drug Discovery
The following technical guide details the medicinal chemistry, pharmacology, and synthesis of cyclopropyl-substituted aniline derivatives.
Executive Summary
The cyclopropyl group is frequently termed a "privileged structure" in medicinal chemistry, often deployed as a bioisostere for isopropyl or ethyl groups to enhance metabolic stability and potency. However, when attached directly to the nitrogen of an aniline scaffold (N-cyclopropyl aniline), it introduces unique electronic and metabolic behaviors that transcend simple steric occlusion. This guide provides a technical deep-dive into the N-cyclopropyl aniline motif, analyzing its impact on pKa, the mechanistic bifurcation of its metabolism (HAT vs. SET), and the modern synthetic protocols required to install it.
Physicochemical & Pharmacokinetic Rationale
The decision to incorporate an N-cyclopropyl group into an aniline scaffold is rarely arbitrary.[1] It serves as a precision tool to modulate three critical parameters: Basicity, Lipophilicity, and Conformation.
1.1 The "s-Character" Effect on pKa
Unlike standard alkyl groups (ethyl, isopropyl) which are electron-donating by induction (+I) and raise the basicity of the aniline nitrogen, the cyclopropyl group exerts a subtle electron-withdrawing effect relative to an isopropyl group.
-
Mechanism: The carbon atoms in a cyclopropane ring possess significant
-like character (approx. 32% s-character) due to the high ring strain (~27.5 kcal/mol) and Walsh orbital overlap.[1] This increases the effective electronegativity of the -carbon attached to the nitrogen. -
Outcome: N-cyclopropyl anilines are typically less basic (0.5 – 1.0 pKa units lower) than their N-isopropyl counterparts.[1]
-
Drug Design Implication: Lowering the pKa reduces the fraction of ionized drug at physiological pH (7.4), potentially improving membrane permeability and reducing lysosomal trapping or hERG channel affinity, which is often driven by basic amine centers.
1.2 Conformational Locking
The cyclopropyl group imposes a specific conformational preference on the N-C bond. The "bisected" conformation is favored, where the plane of the cyclopropyl ring is perpendicular to the plane of the aniline system. This can lock the molecule into a bioactive conformation more effectively than a freely rotating isopropyl group, reducing the entropic penalty of binding.
The Metabolic Bifurcation: HAT vs. SET
The most critical technical consideration for N-cyclopropyl anilines is their metabolic fate.[1] Unlike standard alkyl amines, they act as mechanistic probes that can distinguish between metabolic pathways, presenting both a stability advantage and a toxicity risk.
2.1 The Stability Advantage (Blockade of Dealkylation)
In standard N-isopropyl anilines, Cytochrome P450 (CYP450) enzymes rapidly abstract a hydrogen atom (HAT) from the
-
Cyclopropyl Resistance: The C-H bonds of a cyclopropane ring are stronger (~106 kcal/mol) than acyclic secondary C-H bonds (~95 kcal/mol).[1] This high bond dissociation energy (BDE) makes the initial Hydrogen Atom Transfer (HAT) significantly more difficult, slowing down oxidative dealkylation and extending half-life (
).[1]
2.2 The Toxicity Risk (Suicide Inhibition)
If the aniline core is electron-rich, the metabolic pathway may switch from HAT to Single Electron Transfer (SET) .
-
SET Oxidation: The P450 heme iron oxidizes the nitrogen lone pair, forming a radical cation (
). -
Ring Opening: The cyclopropyl ring, now destabilized, undergoes rapid ring opening to form a reactive distonic radical cation.
-
Covalent Binding: This reactive species can covalently bind to the heme porphyrin of the CYP enzyme, causing irreversible "suicide inhibition."
Expert Insight: To safely utilize this motif, one must ensure the aniline oxidation potential is sufficiently high to prevent SET. This is achieved by adding electron-withdrawing groups (EWGs) like -F, -Cl, or -CF3 to the phenyl ring.[1]
Figure 1: Metabolic bifurcation of N-cyclopropyl anilines.[1] Pathway B represents a structural alert that must be mitigated by tuning the electronic properties of the aniline ring.
Synthetic Protocols
Installing a cyclopropyl group on an aniline nitrogen is challenging due to the poor electrophilicity of cyclopropyl halides (
Method A: Chan-Lam Coupling (Recommended)
This method allows for the direct coupling of anilines with cyclopropylboronic acids under mild, oxidative conditions. It is tolerant of sensitive functional groups.
Protocol:
-
Reagents:
-
Substrate: Functionalized Aniline (1.0 equiv)[1]
-
Coupling Partner: Cyclopropylboronic acid (2.0 equiv)[1]
-
Catalyst: Cu(OAc)
(1.0 equiv) - Note: Stoichiometric Cu is often required for high yields, though catalytic variants exist.[1] -
Ligand: 2,2'-Bipyridine (1.0 equiv)[1]
-
Base: Na
CO (2.0 equiv)[1] -
Solvent: 1,2-Dichloroethane (DCE) or Toluene (0.1 M)[1]
-
Oxidant: Air or O
balloon.
-
-
Procedure:
-
Charge a reaction flask with Cu(OAc)
, bipyridine, and cyclopropylboronic acid. -
Add solvent and stir at room temperature for 10 min to form the active Cu-complex (blue/green solution).[1]
-
Add the aniline and base.
-
Heat to 70°C under an atmosphere of air (or O
) for 12–24 hours.[1] -
Workup: Filter through a celite pad to remove copper salts, concentrate, and purify via silica gel chromatography.
-
Validation Check: The reaction color typically changes from blue to green/brown as the Cu(II) is reduced and re-oxidized. If the color stays permanently brown/black, oxygen depletion may have occurred.
Method B: Buchwald-Hartwig Amination
Used when starting from an aryl halide and cyclopropylamine.[1]
-
Catalyst: Pd
(dba) + BINAP or Xantphos.[1] -
Base: NaOtBu.
-
Condition: Toluene, 100°C.
-
Limitation: Cyclopropylamine is a primary amine; risk of bis-arylation exists but is sterically suppressed by the cyclopropyl group.
Case Study: The Quinolone Connection
While simple N-cyclopropyl anilines are rare as standalone drugs due to the metabolic liabilities discussed above, the motif is most famously validated in Fluoroquinolone antibiotics (e.g., Ciprofloxacin).
| Drug | Structure Note | Role of Cyclopropyl |
| Ciprofloxacin | N1-cyclopropyl group on quinolone core | Increases potency ~1000x vs N-ethyl.[1] Optimal steric fill of the enzyme pocket. |
| Nevirapine | Cyclopropyl on diazepinone ring | Locks conformation for NNRTI binding pocket. |
| Lenvatinib | Cyclopropane-1,1-dicarboxamide | Linker rigidity; distinct from N-cyclopropyl aniline but exploits similar geometry.[1] |
Data Comparison: N-Alkyl Substituents
| Substituent | Relative Lipophilicity (ClogP) | Metabolic Risk | Conformational Rigidity |
|---|---|---|---|
| Ethyl | Low | High (Dealkylation) | Low |
| Isopropyl | Medium | High (Dealkylation) | Medium |
| Cyclopropyl | Medium-Low | Conditional (SET vs HAT) | High |
| t-Butyl | High | Low (Stable) | High (Steric clash risk) |[1]
Experimental Workflow Visualization
The following diagram outlines the decision logic for synthesizing and validating an N-cyclopropyl aniline lead compound.
Figure 2: Decision tree for the design and synthesis of safe N-cyclopropyl aniline derivatives.
References
-
Metabolic Mechanism (SET vs HAT): Shaffer, C. L., et al. (2001). "Oxidation of N-Cyclopropyl-N-methylaniline by Horseradish Peroxidase and Cytochrome P450." Journal of the American Chemical Society. [1]
-
Chan-Lam Synthesis Protocol: King, A. E., et al. (2018).[1] "Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid." Journal of Organic Chemistry. [1]
-
Cyclopropyl Effect in Drugs: Wuitschik, G., et al. (2008). "Oxetanes as Promising Modules in Drug Discovery." (Contains comparison data on cyclopropyl properties). Angewandte Chemie International Edition. [1]
-
Toxicity & Structural Alerts: Kalgutkar, A. S. (2020). "Is there enough evidence to classify cycloalkyl amine substituents as structural alerts?" Biochemical Pharmacology.
-
pKa and Electronic Effects: Loeppky, R. N., & Elomari, S. (2000). "N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines." Journal of Organic Chemistry.
Sources
Methodological & Application
Synthesis of 5-Amino-2-cyclopropylbenzonitrile from 2-bromo-5-nitrobenzonitrile
Technical Application Note: Scalable Synthesis of 5-Amino-2-cyclopropylbenzonitrile
Executive Summary & Retrosynthetic Logic
The target molecule, 5-Amino-2-cyclopropylbenzonitrile (CAS 1552271-08-5), is a critical pharmacophore in medicinal chemistry, particularly for JAK/STAT pathway inhibitors and other kinase-targeted therapeutics. Its structural rigidity, provided by the cyclopropyl-nitrile ortho-relationship, locks the conformation of the aniline, enhancing binding affinity in active sites.
Synthetic Challenge: The synthesis requires two distinct transformations on the commercially available 2-bromo-5-nitrobenzonitrile :
-
C-C Bond Formation: Introduction of the cyclopropyl ring at the sterically crowded ortho-position.
-
Functional Group Interconversion (FGI): Selective reduction of the nitro group (
) to an aniline ( ) without compromising the labile nitrile ( ) or the cyclopropyl ring.
Strategic Route: We utilize a "Coupling-First" strategy .
-
Why? The electron-withdrawing nitro group at the para-position (relative to the bromide) activates the C-Br bond for oxidative addition in the Suzuki coupling. Reducing the nitro group first would create an electron-rich aniline, significantly deactivating the ring towards the subsequent palladium-catalyzed coupling and potentially poisoning the catalyst.
Reaction Scheme & Workflow
Figure 1: Two-step synthetic pathway emphasizing the "Coupling-First" strategy to leverage electronic activation.
Detailed Protocols
Step 1: Suzuki-Miyaura Coupling
Objective: Synthesis of 2-cyclopropyl-5-nitrobenzonitrile. Critical Mechanism: The steric bulk of the ortho-nitrile group requires a highly active catalyst system. We utilize Pd(OAc)₂ with Tricyclohexylphosphine (PCy₃) . The bulky, electron-rich PCy₃ ligand facilitates both the oxidative addition (by stabilizing the Pd(0) species) and the difficult transmetallation step involving the cyclopropylboronic acid.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-bromo-5-nitrobenzonitrile | 1.0 | Limiting Reagent |
| Cyclopropylboronic acid | 1.3 - 1.5 | Nucleophile (Excess required due to potential protodeboronation) |
| Pd(OAc)₂ | 0.05 (5 mol%) | Pre-catalyst |
| PCy₃ (Tricyclohexylphosphine) | 0.10 (10 mol%) | Ligand |
| K₃PO₄ (Tribasic Potassium Phosphate) | 3.0 | Base (Promotes transmetallation) |
| Toluene / Water (10:1) | 0.2 M | Solvent System (Biphasic system essential) |
Protocol:
-
Setup: Charge a 3-neck round-bottom flask with 2-bromo-5-nitrobenzonitrile (1.0 eq), cyclopropylboronic acid (1.3 eq), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₃PO₄ (3.0 eq).
-
Inertion: Evacuate and backfill with Nitrogen (
) three times. This is critical ; oxygen causes homocoupling of the boronic acid and deactivates the catalyst. -
Solvent Addition: Add degassed Toluene and Water (10:1 ratio).
-
Note: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate species.
-
-
Reaction: Heat to 100°C with vigorous stirring for 16 hours.
-
Checkpoint: The reaction mixture should turn from orange/brown to black (active Pd species).
-
-
Monitoring: Check TLC (20% EtOAc/Hexane). The starting material (
) should disappear; product ( ) will appear. -
Workup: Cool to RT. Dilute with EtOAc and wash with water and brine.[1] Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (0-15% EtOAc in Hexanes).
Troubleshooting:
-
Issue: Low conversion.
-
Solution: Add 0.2 eq more boronic acid and 2 mol% catalyst. Cyclopropylboronic acid is prone to protodeboronation (losing the ring); ensure the temperature does not exceed 110°C.
Step 2: Chemoselective Nitro Reduction
Objective: Synthesis of 5-Amino-2-cyclopropylbenzonitrile.
Critical Mechanism: Standard catalytic hydrogenation (Pd/C,
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-cyclopropyl-5-nitrobenzonitrile | 1.0 | Starting Material |
| SnCl₂ · 2H₂O | 5.0 | Reducing Agent |
| Ethanol (EtOH) | 0.1 M | Solvent |
| Conc. HCl | 5-10 vol% | Activator / Proton Source |
Protocol:
-
Setup: Dissolve the intermediate from Step 1 in Ethanol.
-
Addition: Add
(5.0 eq) in one portion. -
Activation: Add concentrated HCl dropwise. Caution: Exothermic.[4]
-
Reaction: Heat to 70°C for 2–3 hours.
-
Checkpoint: The yellow nitro compound will fade to a colorless or pale fluorescent solution (aniline formation).
-
-
Workup (Crucial Step):
-
Cool to RT.
-
Neutralization: Slowly pour the mixture into ice-cold saturated
or solution. The pH must be basic (>9) to liberate the free aniline. -
Emulsion Control: Tin salts form a thick white precipitate/emulsion. Filter the entire mixture through a pad of Celite® before extraction to remove tin salts.
-
Extract with EtOAc (3x).[5]
-
-
Purification: Recrystallization from Ethanol/Water or column chromatography (30-50% EtOAc in Hexanes).
Alternative "Green" Method:
If Tin waste is a concern, use Iron Powder (5 eq) +
Analytical Validation
| Analysis | Expected Result for Product |
| 1H NMR (DMSO-d6) | Cyclopropyl: |
| IR Spectroscopy | Nitrile (-CN): Sharp peak at |
| LC-MS |
References
-
BenchChem. "Application Notes and Protocols: Suzuki Coupling Reactions Involving Sterically Hindered Bromides." BenchChem Protocols. (General protocols for hindered substrates).
-
Sigma-Aldrich. "2-Amino-3-bromo-5-nitrobenzonitrile Product Data." (Reference for stability of nitro-benzonitrile scaffolds).
-
RSC Advances. "Chemoselective reduction of nitro and nitrile compounds using Fe3O4-MWCNTs@PEI-Ag." Royal Society of Chemistry. (Validates chemoselectivity of metal-mediated reductions for nitro groups in presence of nitriles).
-
StackExchange Chemistry. "Reduction of nitro group in the presence of a nitrile." (Community-validated discussion on SnCl2 vs Hydrogenation selectivity).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Preparation method for 5-amino-2,4-dihydroxybenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines [mdpi.com]
- 6. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
Protocol: Palladium-Catalyzed Introduction of Cyclopropyl Moieties to Benzonitriles via Suzuki-Miyaura Coupling
Executive Summary
The introduction of cyclopropyl groups onto aromatic rings is a high-value transformation in medicinal chemistry, imparting metabolic stability and conformational restriction (the "cyclopropyl effect") to drug candidates. However, coupling cyclopropylboronic reagents with benzonitriles presents a dual challenge:
-
The
Transmetallation Barrier: Cyclopropylboronic acids possess significant C-B bond covalency and steric bulk compared to arylboronic acids, making transmetallation the rate-limiting step. -
Chemoselectivity: While benzonitriles are generally robust, the high temperatures (
C) and basic aqueous conditions required for difficult Suzuki couplings can risk nitrile hydrolysis to amides.
This Application Note defines two validated protocols: the Wallace Conditions (Standard for Bromides) and the Molander Conditions (Advanced for Chlorides/Trifluoroborates), ensuring high yields while preserving the cyano pharmacophore.
Mechanistic Insight & Strategic Analysis
The Transmetallation Bottleneck
Unlike standard biaryl couplings, the coupling of an aryl halide with a cyclopropyl nucleophile involves an
-
Boroxine Equilibrium: Cyclopropylboronic acid exists primarily as a trimeric boroxine (anhydride) in the solid state. Water is strictly required to hydrolyze this trimer back to the reactive monomeric boronic acid/boronate species.
-
Ligand Role: Electron-rich, bulky phosphines (e.g., PCy
, XPhos) are essential. They facilitate oxidative addition into electron-deficient benzonitriles and, critically, create a coordination environment that accelerates the sluggish transmetallation of the alkyl group.
Visualization: The Catalytic Cycle
The following diagram highlights the critical "Stall Point" where standard conditions often fail for cyclopropyl substrates.
Figure 1: Catalytic cycle emphasizing the Transmetallation step (Red), which is kinetically slow for cyclopropyl substrates due to steric and electronic factors.
Experimental Protocols
Protocol A: The "Wallace Conditions" (Standard)
Best for: Bromobenzonitriles, Iodobenzonitriles. Reference: Wallace, D. J.; Chen, C. Tetrahedron Lett.[1]2002 , 43, 6987.
This system utilizes Tricyclohexylphosphine (PCy
Materials
-
Substrate: 4-Bromobenzonitrile (1.0 equiv)
-
Boron Source: Cyclopropylboronic acid (1.3 equiv)[2]
-
Catalyst: Pd(OAc)
(0.05 equiv / 5 mol%) -
Ligand: PCy
(0.10 equiv / 10 mol%) -
Base: K
PO (3.0 equiv) -
Solvent: Toluene / Water (20:1 ratio)
Step-by-Step Procedure
-
Pre-complexation: In a reaction vial, charge Pd(OAc)
and PCy . Add a small amount of Toluene and stir at RT for 5-10 mins until the solution turns yellow/orange (generation of active Pd(0) species). -
Loading: Add the 4-bromobenzonitrile, Cyclopropylboronic acid, and solid K
PO to the vial. -
Solvent Addition: Add Toluene and Water. Crucial: The water ratio must be maintained (approx. 5% v/v) to ensure boroxine hydrolysis without crashing out the organic substrate.
-
Degassing: Sparge the biphasic mixture with Argon or Nitrogen for 5 minutes.
-
Reaction: Seal the vessel and heat to 100°C for 4–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine. Dry over MgSO
and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol B: The "Molander Conditions" (Advanced)
Best for: Chlorobenzonitriles (less reactive), Scale-up, Long-term storage stability. Reference: Molander, G. A.; Gormisky, P. E. J. Org.[3][4] Chem.2008 , 73, 7481.[3][4]
This system uses Potassium Cyclopropyltrifluoroborate , which is air-stable and releases the active boronic acid slowly (reservoir effect), preventing protodeboronation side reactions. It employs XPhos , a Buchwald ligand designed for difficult chlorides.
Materials
-
Substrate: 4-Chlorobenzonitrile (1.0 equiv)
-
Boron Source: Potassium Cyclopropyltrifluoroborate (1.5 equiv)
-
Catalyst: Pd(OAc)
(0.02 equiv / 2 mol%) -
Ligand: XPhos (0.04 equiv / 4 mol%)
-
Base: Cs
CO (3.0 equiv) -
Solvent: Toluene / Water (3:1 ratio) or CPME / Water.
Step-by-Step Procedure
-
Charge Solids: Add 4-chlorobenzonitrile, Potassium Cyclopropyltrifluoroborate, Pd(OAc)
, XPhos, and Cs CO to a reaction tube. -
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed Toluene and Water via syringe.
-
Reaction: Heat to 100–110°C for 18–24 hours with vigorous stirring (biphasic mixture requires good mixing).
-
Workup: Standard extraction as in Protocol A.
Data Summary & Condition Selection
The following table summarizes expected performance based on substrate type.
| Substrate (X) | Recommended Protocol | Catalyst System | Base | Solvent | Expected Yield |
| -Br / -I | Protocol A (Wallace) | Pd(OAc) | K | Tol/H | >90% |
| -Cl | Protocol B (Molander) | Pd(OAc) | Cs | Tol/H | 80-95% |
| -OTf | Protocol A (Modified) | Pd(OAc) | KBr (additive)* | Tol/H | 75-90% |
*Note: For triflates, adding 1.0 equiv of KBr often stabilizes the catalyst and prevents catalyst decomposition.
Decision Logic for Researchers
Figure 2: Decision matrix for selecting the optimal coupling protocol.
Troubleshooting & Critical Parameters
Common Failure Modes
-
Problem: Starting material remains consumed, but no product (Protodeboronation).
-
Cause: The cyclopropyl ring is stable, but the C-B bond can cleave in the presence of protons before coupling.
-
Solution: Switch to Protocol B (Trifluoroborate) . The slow hydrolysis of the BF
K salt releases the active species at a rate that matches the catalytic turnover, minimizing decomposition.
-
-
Problem: Nitrile Hydrolysis (Amide formation).
-
Cause: pH is too high or reaction time is too long at >100°C.
-
Solution: Reduce water content to the minimum required (2-5%). Switch base from Cs
CO to K PO (mildly buffering).
-
-
Problem: Homocoupling of Boronic Acid.
-
Cause: Oxygen leak in the system.
-
Solution: Degas solvents more rigorously. Ensure the reaction vessel is sealed tight under Argon.
-
Safety Note: Cyanide Stability
While benzonitriles are stable, never use strong acids during the workup of these reactions, as trace metal cyanides (if C-CN cleavage occurs, though rare) could release HCN. Maintain basic or neutral pH during workup.
References
-
Wallace, D. J.; Chen, C. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions."[1] Tetrahedron Letters2002 , 43, 6987–6990.
-
Molander, G. A.; Gormisky, P. E. "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides."[3][4] The Journal of Organic Chemistry2008 , 73, 7481–7485.[3][4]
-
Li, A. Y. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions" (Application Guide).
-
Deng, M. Z.; Yao, M. L. "Suzuki-Type Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates."[3] Synthesis2000 , 1095.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopropane synthesis [organic-chemistry.org]
- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 5-Amino-2-cyclopropylbenzonitrile via Nitro Precursor Reduction
Introduction: The Significance of 5-Amino-2-cyclopropylbenzonitrile in Drug Discovery
5-Amino-2-cyclopropylbenzonitrile is a key structural motif and a valuable building block in contemporary medicinal chemistry. Its unique combination of a reactive amino group, a versatile nitrile functionality, and a conformationally rigid cyclopropyl moiety makes it an attractive scaffold for the synthesis of a diverse range of therapeutic agents. The cyclopropyl group, in particular, is increasingly utilized in drug design to enhance metabolic stability, improve potency, and fine-tune physicochemical properties such as lipophilicity and membrane permeability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of 5-Amino-2-cyclopropylbenzonitrile through the reduction of its nitro precursor, 2-nitro-5-cyclopropylbenzonitrile. We will explore various reduction methodologies, provide detailed experimental protocols, and discuss the synthesis of the requisite nitro compound.
Synthetic Strategy Overview: From Precursor to Final Product
The overall synthetic approach involves a two-stage process: first, the synthesis of the nitro precursor, 2-nitro-5-cyclopropylbenzonitrile, followed by its reduction to the desired 5-Amino-2-cyclopropylbenzonitrile.
Caption: Overall synthetic workflow for 5-Amino-2-cyclopropylbenzonitrile.
Part 1: Synthesis of the Nitro Precursor: 2-Nitro-5-cyclopropylbenzonitrile
The synthesis of the nitro precursor is a critical first step. A highly efficient and modular approach involves the use of a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling, to introduce the cyclopropyl group onto a commercially available nitro-substituted benzonitrile.[1]
Core Principles of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate.[2][3][4] This reaction is widely favored in pharmaceutical synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[1][3]
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired carbon-carbon bond.
Experimental Protocol: Suzuki-Miyaura Coupling for 2-Nitro-5-cyclopropylbenzonitrile
This protocol describes a representative procedure for the Suzuki-Miyaura coupling of 2-chloro-5-nitrobenzonitrile with potassium cyclopropyltrifluoroborate.
Materials:
-
2-Chloro-5-nitrobenzonitrile
-
Potassium cyclopropyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Toluene
-
Water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite
Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer with heating capabilities
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a Schlenk flask, add 2-chloro-5-nitrobenzonitrile (1.0 eq), potassium cyclopropyltrifluoroborate (1.5 eq), palladium(II) acetate (0.02 eq), and tricyclohexylphosphine (0.04 eq).
-
Solvent and Base Addition: Add a degassed mixture of toluene and water (e.g., 10:1 v/v) to the flask, followed by the addition of potassium phosphate (3.0 eq).
-
Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 100 °C) under an inert atmosphere (nitrogen or argon) and stir vigorously for the required time (typically 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford 2-nitro-5-cyclopropylbenzonitrile as a solid.
| Parameter | Value |
| Starting Material | 2-Chloro-5-nitrobenzonitrile |
| Coupling Partner | Potassium cyclopropyltrifluoroborate |
| Catalyst | Pd(OAc)₂ |
| Ligand | PCy₃ |
| Base | K₃PO₄ |
| Solvent | Toluene/Water |
| Temperature | 100 °C |
| Typical Yield | 70-90% |
Part 2: Reduction of 2-Nitro-5-cyclopropylbenzonitrile to 5-Amino-2-cyclopropylbenzonitrile
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis.[5] Several methods are available, with catalytic hydrogenation and transfer hydrogenation being the most common and scalable approaches. The choice of method often depends on the presence of other functional groups in the molecule and the desired reaction conditions.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[6] It typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, and molecular hydrogen (H₂).
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity under mild conditions.[6]
-
Solvent: Protic solvents like ethanol or methanol are commonly used as they are good solvents for the reactants and facilitate the reaction.
-
Hydrogen Pressure: While the reaction can often be performed at atmospheric pressure using a hydrogen balloon, applying a moderate pressure of hydrogen can significantly increase the reaction rate.
-
Safety: Catalytic hydrogenation with H₂ gas requires careful handling due to the flammability of hydrogen. The catalyst, particularly Pd/C, can be pyrophoric when dry and should be handled with care.[7]
Materials:
-
2-Nitro-5-cyclopropylbenzonitrile
-
10% Palladium on carbon (Pd/C, 50% wet)
-
Ethanol or Methanol
-
Celite
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve 2-nitro-5-cyclopropylbenzonitrile (1.0 eq) in ethanol or methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (e.g., 50 psi or use a hydrogen balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric. Keep the filter cake wet.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-2-cyclopropylbenzonitrile. The product can be further purified by recrystallization or column chromatography if necessary.
Caption: Experimental workflow for catalytic hydrogenation.
Method 2: Transfer Hydrogenation
Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen.[8] In this method, a hydrogen donor molecule, such as formic acid, ammonium formate, or hydrazine, is used in the presence of a catalyst to effect the reduction.[5][9] This method is often preferred for its operational simplicity and for avoiding the hazards associated with handling hydrogen gas.
Causality Behind Experimental Choices:
-
Hydrogen Donor: Formic acid is an effective and readily available hydrogen donor for transfer hydrogenation.[9]
-
Catalyst: Palladium on carbon is also an excellent catalyst for transfer hydrogenation reactions.
-
Solvent: A protic solvent like methanol or ethanol is typically used.
-
Temperature: The reaction may require gentle heating to proceed at a reasonable rate.
Materials:
-
2-Nitro-5-cyclopropylbenzonitrile
-
10% Palladium on carbon (Pd/C)
-
Formic acid or Ammonium formate
-
Methanol or Ethanol
-
Celite
-
Saturated sodium bicarbonate solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating capabilities
-
Condenser
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2-nitro-5-cyclopropylbenzonitrile (1.0 eq) and 10% Pd/C (5-10 mol%) in methanol or ethanol.
-
Addition of Hydrogen Donor: To the stirred suspension, add formic acid (5-10 eq) or ammonium formate (5-10 eq) portion-wise. An exothermic reaction may be observed.
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 1-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Neutralization and Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer to obtain the crude 5-Amino-2-cyclopropylbenzonitrile. Purify by recrystallization or column chromatography as needed.
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Transfer Hydrogenation |
| Hydrogen Source | H₂ gas | Formic acid / Ammonium formate |
| Catalyst | 10% Pd/C | 10% Pd/C |
| Solvent | Ethanol or Methanol | Methanol or Ethanol |
| Temperature | Room Temperature | 40-60 °C |
| Pressure | Atmospheric or ~50 psi | Atmospheric |
| Typical Reaction Time | 2-6 hours | 1-4 hours |
| Safety Considerations | Flammable H₂ gas, pyrophoric catalyst | Corrosive acid, pyrophoric catalyst |
Safety and Handling Precautions
-
Nitro Compounds: Nitroaromatic compounds are often toxic and can be skin and eye irritants. Handle 2-nitro-5-cyclopropylbenzonitrile with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.[2][10][11]
-
Amino Compounds: Aromatic amines can also be toxic and may cause skin irritation or allergic reactions. Handle 5-Amino-2-cyclopropylbenzonitrile with appropriate PPE.[12][13]
-
Catalysts: Palladium on carbon can be pyrophoric, especially when dry. Always handle it in a wet state and do not allow it to dry on filter paper.[7]
-
Reagents: Handle all chemicals with care, consulting the specific Safety Data Sheets (SDS) for each compound before use.
Conclusion
The reduction of 2-nitro-5-cyclopropylbenzonitrile to 5-Amino-2-cyclopropylbenzonitrile is a robust and efficient transformation that can be achieved through several reliable methods. Both catalytic hydrogenation and transfer hydrogenation offer high yields and clean conversions. The choice between these methods will depend on the available equipment and safety considerations of the laboratory. The synthesis of the nitro precursor via Suzuki-Miyaura coupling provides a flexible and efficient route to this key intermediate. By following the detailed protocols and safety precautions outlined in this application note, researchers can confidently synthesize this valuable building block for their drug discovery and development programs.
References
-
Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile. [Link]
-
Li, G., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 7, 589. [Link]
-
Zhang, Y., et al. (2022). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Angewandte Chemie International Edition, 61(36), e202206941. [Link]
-
PubChem. (n.d.). 3-Nitrobenzonitrile. National Center for Biotechnology Information. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. [Link]
-
Veerakumar, P., et al. (2018). Transfer hydrogenation of various substituted nitro aromatic compounds over Pd/ZrP and FA. ResearchGate. [Link]
-
Reddy, K. S., et al. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Semantic Scholar. [Link]
-
Khan, I., et al. (2023). Metal-Organic Framework (UiO-66-NH2) as a Dual-Functional Material for Photo-Assisted Nitroarene Reduction and Supercapacitor Applications. MDPI. [Link]
-
YouTube. (2021, November 30). Hydrogenation Reaction Set up - Reduction of a Nitro group. [Link]
-
Li, A. Y. (n.d.). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Request PDF. [Link]
- Wallace, D. J., & Chen, C. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(37), 6987-6989.
-
Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. [Link]
-
Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. (n.d.). University of Leeds. [Link]
-
Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Omega, 7(36), 32371-32381. [Link]
-
Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. PMC. [Link]
-
Organic Chemistry Portal. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. [Link]
- Process for the preparation of 2-amino-5-nitrobenzonitrile. (n.d.).
-
Ferreira, M. L., et al. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]
-
YouTube. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. [Link]
-
Hakimi, M., & Sarani, M. (2012). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. ResearchGate. [Link]
- Nelson, A. L., & Rachlin, A. I. (1965). Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof. U.S. Patent No. 3,215,737. Washington, DC: U.S.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 3-Nitrobenzonitrile - Hazardous Agents | Haz-Map [haz-map.com]
- 3. Ready hydrogenation of nitrobenzene and benzonitrile with a polymer-bound palladium catalyst - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. chemicalbook.com [chemicalbook.com]
5-Amino-2-cyclopropylbenzonitrile in fragment-based drug design (FBDD)
Application Note: Strategic Utilization of 5-Amino-2-cyclopropylbenzonitrile in Fragment-Based Drug Design (FBDD)
Executive Summary
This application note details the operational framework for utilizing 5-Amino-2-cyclopropylbenzonitrile (hereafter referred to as Fragment A ) as a privileged starting point in Fragment-Based Drug Design (FBDD).
Fragment A represents a "Goldilocks" scaffold in modern medicinal chemistry. It combines a polar anchor (nitrile), a metabolic shield/hydrophobic filler (cyclopropyl), and a versatile growth vector (amine). This guide provides validated protocols for its synthesis, biophysical screening via Surface Plasmon Resonance (SPR), and downstream chemical elaboration, targeting researchers working on kinase inhibitors, GPCR allosteric modulators, and cysteine-targeting covalent probes.
Chemoinformatic Profile & Structural Rationale
Before experimental deployment, the suitability of Fragment A must be established against the "Rule of Three" (Ro3) for fragments.
Table 1: Physicochemical Properties of Fragment A
| Property | Value | FBDD Suitability | Structural Function |
| Molecular Weight | 158.20 Da | Ideal (<300) | Allows significant mass addition during optimization. |
| cLogP | ~1.9 | High (<3) | Cyclopropyl provides lipophilicity without the metabolic liability of ethyl/isopropyl groups. |
| H-Bond Donors | 1 (-NH₂) | Ideal (≤3) | Primary handle for chemical elaboration (amide/urea/arylation). |
| H-Bond Acceptors | 2 (-CN, -N) | Ideal (≤3) | Nitrile acts as a hinge binder or weak electrophile. |
| PSA (Polar Surface Area) | ~50 Ų | Ideal (≤60) | Ensures membrane permeability for cellular assays later. |
Mechanistic Rationale
-
The Nitrile Anchor: The benzonitrile group is a proven pharmacophore. It can accept hydrogen bonds (e.g., from the backbone NH in kinase hinge regions) or act as a "soft" electrophile for reversible covalent targeting of catalytic cysteines (e.g., in cathepsins or viral proteases).
-
The Cyclopropyl Shield: Unlike flexible alkyl chains, the cyclopropyl group is rigid and sp³-rich. It fills hydrophobic pockets (increasing affinity) while blocking metabolic oxidation at the benzylic position (a common failure point for methyl/ethyl analogs).
-
The Amino Vector: Positioned meta to the nitrile and para to the cyclopropyl, the amine directs vector growth into the solvent-exposed region or adjacent sub-pockets, enabling "fragment growing."
Experimental Workflows
Diagram 1: The FBDD Cycle for Fragment A
This workflow illustrates the iterative process from synthesis to hit-to-lead optimization.
Caption: The iterative FBDD lifecycle. Fragment A enters the cycle at synthesis, undergoes biophysical validation, and is chemically grown into a lead compound.
Protocol A: Synthesis of 5-Amino-2-cyclopropylbenzonitrile
Context: While commercially available, in-house synthesis is often required to introduce isotopic labels (¹³C, ¹⁵N) for NMR screening or to access analogs.
Reaction Scheme:
-
Suzuki Coupling: 2-Bromo-5-nitrobenzonitrile + Cyclopropylboronic acid → 2-Cyclopropyl-5-nitrobenzonitrile.
-
Reduction: 2-Cyclopropyl-5-nitrobenzonitrile → 5-Amino-2-cyclopropylbenzonitrile.
Step-by-Step Methodology:
-
Suzuki Coupling (The Critical Step):
-
Reagents: 2-Bromo-5-nitrobenzonitrile (1.0 eq), Cyclopropylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₃PO₄ (3.0 eq).
-
Solvent: Toluene/Water (3:1). Note: The biphasic system is crucial for inorganic base solubility.
-
Procedure:
-
Charge a reaction vial with the aryl bromide, boronic acid, and base.
-
Degas solvents with N₂ for 15 mins (Oxygen poisons Pd(0)).
-
Add Pd catalyst under N₂ flow. Seal and heat to 100°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The nitro-intermediate is usually a yellow solid.
-
-
-
Nitro Reduction (Chemoselective):
-
Constraint: Avoid hydrogenation (H₂/Pd-C) if possible, as it may reduce the nitrile or open the cyclopropyl ring under high pressure.
-
Recommended Method: Iron powder reduction (Bechamp) or SnCl₂.
-
Reagents: Nitro intermediate (1.0 eq), Iron powder (5.0 eq), NH₄Cl (5.0 eq).
-
Solvent: EtOH/Water (4:1).
-
Procedure:
-
Reflux the mixture at 80°C for 2 hours.
-
Monitor by LCMS (Look for M+1 = 159.2).
-
Filter through Celite to remove iron sludge.
-
Concentrate and recrystallize from Ethanol.
-
-
Protocol B: Biophysical Screening via SPR
Context: Fragments bind weakly (
Instrument Setup (e.g., Biacore 8K or T200):
-
Sensor Chip: Series S Sensor Chip CM5 (Carboxymethylated dextran).
-
Immobilization:
-
Target protein is immobilized via amine coupling to ~3000-5000 RU (high density required for low-MW fragments).
-
Reference Channel: Immobilize a non-binding mutant or BSA to subtract non-specific binding (NSB).
-
Screening Protocol:
-
Solubility Check: Dissolve Fragment A in 100% DMSO to 100 mM. Dilute to 200 mM in running buffer (PBS-P + 2% DMSO). Check for aggregation using Dynamic Light Scattering (DLS) if the SPR signal is noisy.
-
Critical: Match DMSO concentration in running buffer and sample exactly (e.g., 2%) to avoid "bulk refractive index" jumps.
-
-
Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk shifts.
-
Dose Response: Inject Fragment A at concentrations: 0, 15, 31, 62, 125, 250, 500
M.-
Contact Time: 30 seconds (fast on).
-
Dissociation Time: 15 seconds (fast off).
-
-
Analysis:
-
Fit data to a 1:1 Steady State Affinity model .
-
Success Criteria: Square-wave sensorgram (fast kinetics) and
within 80-120% of theoretical max. -
Warning: If the curve does not saturate at 500
M, report as ">500 M" rather than forcing a fit.
-
Protocol C: Chemical Elaboration (Fragment Growing)
Context: Once binding is validated, the 5-amino group is the vector for growth. The most robust method to expand into hydrophobic sub-pockets is coupling with heteroaryl halides via Buchwald-Hartwig Amination .
Diagram 2: Elaboration Pathway
Caption: Divergent synthesis strategies. Pathway B is preferred for increasing lipophilic contact within the binding pocket.
Buchwald-Hartwig Protocol (Micro-scale for Library Gen):
-
Reagents:
-
Fragment A (1.0 eq).
-
Aryl Bromide (e.g., 4-bromo-pyridine for kinase hinge) (1.2 eq).
-
Catalyst: BrettPhos Pd G3 (0.05 eq) - Selected for efficiency with primary anilines.
-
Base: NaOtBu (1.5 eq).
-
Solvent: 1,4-Dioxane (anhydrous).
-
-
Procedure:
-
In a glovebox or under strict Argon, mix reagents in a microwave vial.
-
Heat to 100°C for 1 hour (conventional) or 120°C for 20 min (microwave).
-
Filter through a silica plug to scavenge Pd.
-
Purify via Prep-HPLC (Acidic mobile phase).
-
-
Why this works: The electron-withdrawing nitrile at position 2 makes the aniline at position 5 less nucleophilic. Standard SNAr won't work well; highly active Pd catalysts (BrettPhos) are required to force this coupling.
References
-
Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery 15.9 (2016): 605-620. Link
-
Talele, T. T. "The 'cyclopropyl fragment' is a versatile player that frequently appears in preclinical/clinical drug molecules." Journal of Medicinal Chemistry 59.19 (2016): 8712-8756. Link
-
Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: target, mechanism of action, and metabolism." Journal of Medicinal Chemistry 53.22 (2010): 7902-7917. Link
-
Surade, S., & Blundell, T. L. "Structural biology and fragment-based design in the development of kinase inhibitors." Biochemical Journal 444.3 (2012): 365-374. Link
-
Muller, K. "F-Fluorine in Pharmaceuticals." (Context on bioisosteres including cyclopropyl). Science of Synthesis (2014). Link
Application Note: Strategic Deployment of 5-Amino-2-cyclopropylbenzonitrile in Nucleophilic Aromatic Substitution for the Synthesis of Advanced Pharmaceutical Intermediates
Abstract & Introduction
5-Amino-2-cyclopropylbenzonitrile is a versatile building block increasingly recognized for its utility in medicinal chemistry and drug discovery.[1] Its unique structural combination—a nucleophilic aniline moiety, an electron-withdrawing nitrile group, and a lipophilic, conformationally rigid cyclopropyl substituent—makes it an attractive scaffold for constructing complex molecular architectures. This application note provides a comprehensive technical guide for researchers on leveraging 5-Amino-2-cyclopropylbenzonitrile as a potent nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions.
The SNAr reaction is a cornerstone of modern organic synthesis for forging aryl-amine bonds, particularly with electron-deficient aromatic systems.[2] Unlike electrophilic aromatic substitutions, SNAr reactions are facilitated by electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group, which stabilize the negatively charged intermediate.[2][3] This guide moves beyond a simple recitation of steps to explain the underlying causality of experimental choices, empowering scientists to optimize conditions for their specific synthetic targets. We will explore reaction mechanisms, parameter optimization, alternative synthetic strategies, and provide a detailed, field-proven protocol.
Core Concepts & Mechanistic Rationale
Nucleophilicity and Electronic Profile of 5-Amino-2-cyclopropylbenzonitrile
The primary amino group (-NH₂) of 5-Amino-2-cyclopropylbenzonitrile is the active nucleophilic center. Its reactivity is modulated by the other substituents on the aromatic ring.
-
Amino Group (-NH₂): As a strong electron-donating group (+M, -I effect), it significantly increases the electron density on the nitrogen atom, rendering it highly nucleophilic and capable of attacking electron-poor aromatic rings.
-
Cyano Group (-CN): This group is strongly electron-withdrawing (-M, -I effect). While it deactivates the ring towards electrophilic attack, its position meta to the amino group has a minimal diminishing effect on the amine's inherent nucleophilicity. Its primary role in the context of this molecule as a nucleophile is to influence the overall electronic properties and solubility of the resulting product.
-
Cyclopropyl Group: This group is unique. While it is an alkyl group, its strained ring system gives it π-character, allowing it to donate electron density through conjugation. This can subtly enhance the nucleophilicity of the para-positioned amino group. Importantly, the cyclopropyl moiety often improves metabolic stability and membrane permeability in drug candidates.[4]
The SNAr Addition-Elimination Mechanism
The canonical SNAr reaction proceeds via a two-step addition-elimination sequence.[5] Understanding this mechanism is critical for troubleshooting and optimization.
-
Nucleophilic Attack: The amino group of 5-Amino-2-cyclopropylbenzonitrile attacks the carbon atom bearing the leaving group on the electron-deficient aromatic substrate. This forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6] The rate of this step is often rate-determining.
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized onto the electron-withdrawing groups (e.g., -NO₂) at the ortho and para positions. This stabilization is crucial; without it, the energy barrier for the reaction is prohibitively high.[2]
-
Elimination & Re-aromatization: The aromaticity is restored by the expulsion of the leaving group (e.g., F⁻, Cl⁻), yielding the final substituted product.
Figure 1: The generalized two-step Addition-Elimination mechanism for SNAr reactions.
Reaction Parameters and Optimization Strategy
The success of an SNAr reaction hinges on the careful selection of four key parameters: the substrate, solvent, base, and temperature.
-
Electrophilic Substrate: The choice of the aromatic electrophile is paramount. An ideal substrate possesses:
-
A good leaving group: The typical reactivity order is F > NO₂ > Cl > Br > I.[7] Fluorine is an excellent leaving group in SNAr due to its high electronegativity, which strongly polarizes the C-F bond, making the carbon highly electrophilic.
-
Strong Electron-Withdrawing Groups (EWGs): At least one, and preferably more, strong EWGs such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) must be present on the ring, positioned ortho and/or para to the leaving group.[2]
-
-
Solvent Selection: Polar aprotic solvents are the standard choice as they can solvate the cationic counter-ion of the base but do not strongly solvate the amine nucleophile, preserving its reactivity. They are also typically required to dissolve the reactants.
-
Common Choices: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN).
-
Rationale: DMSO and DMF are excellent choices due to their high dielectric constants and ability to dissolve a wide range of organic compounds. The solubility of aminobenzonitriles can be limited in less polar solvents.[8][9]
-
-
Base: A base is often required to facilitate the reaction, serving one of two purposes:
-
Proton Scavenger: To neutralize the acid (e.g., HF, HCl) generated during the reaction, driving the equilibrium towards the products.
-
Deprotonation (optional): In some cases, a stronger base can be used to deprotonate the nucleophile, forming a more reactive anionic species. However, for anilines, this is often unnecessary and can lead to side reactions.
-
Common Choices: Mild, non-nucleophilic inorganic bases are preferred. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like N,N-Diisopropylethylamine (DIPEA). The choice of base can significantly impact reaction rate and yield.
-
-
Temperature: SNAr reactions are often conducted at elevated temperatures (50-150 °C) to overcome the activation energy barrier. However, the optimal temperature depends on the reactivity of the specific substrate and nucleophile. Highly activated substrates (e.g., dinitrofluorobenzene) may react readily at or slightly above room temperature.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical starting points and expected outcomes for the reaction of 5-Amino-2-cyclopropylbenzonitrile with a model substrate, 1-fluoro-4-nitrobenzene.
| Parameter | Condition A (Standard) | Condition B (Aggressive) | Condition C (Mild) | Rationale & Expected Outcome |
| Substrate | 1-fluoro-4-nitrobenzene | 1-fluoro-2,4-dinitrobenzene | 1-chloro-4-nitrobenzene | Substrate reactivity is key. Condition B should be fastest due to dual activation. Condition C will be slowest due to the poorer leaving group (Cl vs. F). |
| Solvent | DMSO | DMF | Acetonitrile | DMSO is an excellent solvent for SNAr. DMF is also effective. Acetonitrile is less polar and may require higher temperatures. |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | DIPEA (2.5 equiv) | Cs₂CO₃ is more soluble and basic than K₂CO₃, often accelerating reactions. DIPEA is a soluble organic base, good for sensitive substrates. |
| Temperature | 80 °C | 60 °C | 100 °C (or reflux) | Higher temperatures increase reaction rates but can also lead to decomposition or side products. Highly activated substrates allow for lower temperatures. |
| Expected Time | 4-12 hours | 1-4 hours | 12-24 hours | Reaction time is inversely proportional to the reactivity of the substrate and the reaction temperature. |
Alternative Pathway: Palladium-Catalyzed Buchwald-Hartwig Amination
For aryl halides that are not sufficiently activated for SNAr (e.g., lacking strong EWGs), the Buchwald-Hartwig amination is a powerful alternative.[10] This cross-coupling reaction uses a palladium catalyst with a specialized phosphine ligand to form the C-N bond under different mechanistic principles.[11] While beyond the primary scope of this note, it is a critical tool for any medicinal chemist and should be considered when SNAr approaches fail.[12]
Detailed Experimental Protocol
This protocol describes a representative SNAr reaction between 5-Amino-2-cyclopropylbenzonitrile and 1-fluoro-4-nitrobenzene.
Reaction Scheme: (Self-generated image representing the reaction)
Materials:
-
5-Amino-2-cyclopropylbenzonitrile (1.0 equiv)
-
1-fluoro-4-nitrobenzene (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Amino-2-cyclopropylbenzonitrile (e.g., 1.00 g, 6.32 mmol, 1.0 equiv) and anhydrous potassium carbonate (1.75 g, 12.64 mmol, 2.0 equiv).
-
Reaction Setup: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous DMSO (20 mL) via syringe.
-
Addition of Electrophile: Add 1-fluoro-4-nitrobenzene (0.74 mL, 6.95 mmol, 1.1 equiv) dropwise to the stirring suspension at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-8 hours).
-
Workup - Quenching and Extraction: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid or oil.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(4-nitrophenyl)-5-amino-2-cyclopropylbenzonitrile product.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 10. benchchem.com [benchchem.com]
- 11. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 12. Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting the Amino Group in 5-Amino-2-cyclopropylbenzonitrile: A Strategic Guide for Synthetic Chemists
<
Introduction: Navigating the Synthetic Landscape of a Privileged Scaffold
5-Amino-2-cyclopropylbenzonitrile is a key building block in medicinal chemistry, frequently appearing in the structure of innovative therapeutic agents. The molecule's unique combination of a nucleophilic aniline, an electron-withdrawing nitrile, and a sterically demanding cyclopropyl group presents both opportunities and challenges in multi-step organic synthesis.[1][2] The primary amino group, while a crucial handle for subsequent functionalization, is highly susceptible to undesired side reactions, including oxidation and reaction with various electrophiles. Therefore, the judicious selection and application of a protecting group for this amine is a critical first step in any synthetic route involving this scaffold.[3][4][5]
This comprehensive guide provides an in-depth analysis of protecting group strategies for the amino moiety of 5-Amino-2-cyclopropylbenzonitrile. We will move beyond a simple catalog of protecting groups to explore the underlying chemical principles that govern their selection and application. Detailed, field-tested protocols for the introduction and removal of the most suitable protecting groups are provided, along with a comparative analysis to aid in making the optimal choice for your specific synthetic target.
The Art of Selection: Key Considerations for Protecting 5-Amino-2-cyclopropylbenzonitrile
The ideal protecting group must be easily introduced in high yield, remain stable throughout subsequent reaction steps, and be cleanly removed under conditions that do not compromise the integrity of the nitrile or cyclopropyl functionalities.[4][6] This concept of "orthogonality," where protecting groups can be removed independently without affecting other functional groups, is paramount in complex syntheses.[6][7][8][9][10]
For 5-Amino-2-cyclopropylbenzonitrile, the following factors are of critical importance:
-
Stability to a Range of Reagents: The protected intermediate may be subjected to various reaction conditions, including those involving strong bases, organometallics, or oxidizing/reducing agents. The chosen protecting group must be robust enough to withstand these transformations.
-
Compatibility with Nitrile and Cyclopropyl Groups: The nitrile group is susceptible to hydrolysis under harsh acidic or basic conditions, while the cyclopropyl ring can be sensitive to certain catalytic hydrogenation conditions or strong acids.[11] The protection and deprotection steps must be mild enough to preserve these functionalities.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and procedurally simple to maximize the overall efficiency of the synthetic sequence.[6]
-
Impact on Reactivity: The protecting group can influence the electronic properties of the aromatic ring, which may affect the reactivity in subsequent steps, such as electrophilic aromatic substitution.
Recommended Protecting Group Strategies
Based on the considerations outlined above, three primary protecting group strategies are recommended for 5-Amino-2-cyclopropylbenzonitrile: the tert-Butoxycarbonyl (Boc) group, the Carboxybenzyl (Cbz) group, and Acyl groups.
The tert-Butoxycarbonyl (Boc) Group: A Versatile and Widely Used Choice
The Boc group is arguably the most common and versatile protecting group for amines in non-peptide chemistry, prized for its ease of introduction and mild, acidic removal conditions.[7][12][13]
Rationale for Selection: The Boc group is stable to a wide range of non-acidic reagents, including many organometallics and mild reducing agents.[14] Its removal with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is typically clean and efficient, and under controlled conditions, is compatible with both the nitrile and cyclopropyl groups.[7][12][13][15]
Workflow for Boc Protection and Deprotection
Sources
- 1. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Cyclopropyl-2-[(2-methoxyethyl)amino]benzonitrile | C13H16N2O | CID 125451596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. scispace.com [scispace.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fiveable.me [fiveable.me]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. jk-sci.com [jk-sci.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Bioisosteric replacement of ethyl group with cyclopropyl in anilines
Abstract
This application note details the strategic bioisosteric replacement of N-ethyl groups with N-cyclopropyl motifs in aniline-based drug candidates. While N-ethyl groups are common solubility handles, they are metabolically labile, often undergoing rapid N-dealkylation via cytochrome P450 (CYP450) enzymes. The cyclopropyl group acts as a superior bioisostere by blocking this metabolic soft spot through a mechanism involving "suicide inhibition" or radical diversion, while simultaneously modulating pKa and increasing conformational rigidity. This guide provides the theoretical rationale, comparative physicochemical data, and validated synthetic protocols for implementing this switch.
Rationale & Mechanism
The Metabolic Liability of the Ethyl Group
N-ethyl anilines are prone to rapid oxidative clearance. CYP450 enzymes abstract a hydrogen atom from the
-
Consequence: Loss of potency (if the ethyl group is a pharmacophore), short half-life (
), and generation of reactive aldehyde byproducts.
The "Cyclopropyl Effect" (Metabolic Blockade)
Replacing the ethyl group with a cyclopropyl ring dramatically alters the metabolic fate due to two factors:
-
Bond Dissociation Energy (BDE): The C-H bonds in a cyclopropyl ring are stronger (~106 kcal/mol) than the methylene C-H bonds of an ethyl group (~98 kcal/mol), making the initial hydrogen abstraction by CYP450 energeticially unfavorable.
-
Mechanism-Based Inactivation: If a CYP enzyme does succeed in oxidizing the nitrogen (Single Electron Transfer), the resulting radical cation triggers the opening of the strained cyclopropyl ring. This forms a reactive distonic radical that often covalently binds to the enzyme's active site (suicide inhibition) or rearranges to a stable metabolite, effectively halting the dealkylation pathway.
Physicochemical Modulation (pKa and Conformational Lock)
-
Basicity (pKa): The carbon atoms in a cyclopropyl ring possess high s-character (approx.
hybridization rather than ). This exerts an electron-withdrawing effect on the aniline nitrogen, lowering its pKa compared to the N-ethyl analog.-
Benefit: Reduced basicity can lower hERG channel affinity and reduce phospholipidosis risk, both of which are associated with high-pKa lipophilic amines.
-
-
Rigidity: The cyclopropyl group locks the N-C bond conformation, reducing the entropic penalty of binding to a receptor pocket compared to the freely rotating ethyl chain.
Comparative Profiling: Ethyl vs. Cyclopropyl
The following table summarizes the shift in properties when an N-ethyl group is replaced by an N-cyclopropyl group on a standard aniline scaffold.
| Feature | N-Ethyl Aniline | N-Cyclopropyl Aniline | Impact in Drug Design |
| Structure | -N-CH2-CH3 | -N-CH(CH2)2 | Cyclopropyl is more compact and rigid. |
| pKa (Conj. Acid) | ~5.12 | ~4.80 | Lower pKa reduces non-specific binding/toxicity. |
| Metabolic Fate | Rapid N-dealkylation | Stable / Ring Scission | Increased t1/2 ; blocks metabolite formation. |
| LogP | ~2.16 | ~1.9 - 2.1 | Slight reduction or neutral; improves polarity. |
| CYP Inhibition | Low risk | Potential TDI | Caution: Cyclopropyl amines can be Time-Dependent Inhibitors (TDI) of CYP450. |
Metabolic Pathway Visualization
The diagram below illustrates the divergent metabolic pathways. The ethyl group leads to fragmentation, while the cyclopropyl group resists dealkylation.
Figure 1: Divergent metabolic fates. The ethyl group undergoes fragmentation; the cyclopropyl group resists cleavage.
Experimental Protocols
Two primary methods are recommended for synthesizing N-cyclopropyl anilines. Protocol A is for late-stage functionalization of an existing aniline. Protocol B is for building the scaffold from an aryl halide.
Protocol A: Direct N-Cyclopropylation via Chan-Lam Coupling
Best for: Converting a late-stage aniline intermediate directly to the N-cyclopropyl analog.
Reagents:
-
Substrate: Aniline derivative (1.0 equiv)
-
Reagent: Cyclopropylboronic acid (2.0 equiv)
-
Catalyst: Copper(II) acetate [Cu(OAc)₂] (1.0 equiv)
-
Ligand: 2,2'-Bipyridine (1.0 equiv)
-
Base: Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene [0.1 M]
Procedure:
-
Setup: To a dry round-bottom flask equipped with a stir bar, add Cu(OAc)₂ (1.0 eq), 2,2'-bipyridine (1.0 eq), and Cyclopropylboronic acid (2.0 eq).
-
Activation: Add DCE (half volume) and stir at room temperature for 10 minutes to form the active Cu-complex (solution turns blue/green).
-
Addition: Add the Aniline substrate (1.0 eq) and Na₂CO₃ (2.0 eq). Add remaining solvent.
-
Reaction: Heat the mixture to 70°C under an air atmosphere (open flask or balloon with air). Oxygen is required to reoxidize the copper.
-
Monitoring: Monitor via LC-MS. Reaction typically completes in 6–12 hours.
-
Workup: Filter through a celite pad to remove copper salts. Wash with EtOAc. Concentrate and purify via flash chromatography (Hex/EtOAc).
Critical Note: Unlike standard alkylations, this reaction requires oxidative conditions. Do not run under Argon/Nitrogen.
Protocol B: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Best for: Large-scale synthesis starting from an aryl bromide/chloride.
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)
-
Reagent: Cyclopropylamine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: BINAP or Xantphos (4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Toluene or Dioxane [0.2 M]
Procedure:
-
Inert Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Charging: Add Aryl Bromide, Pd₂(dba)₃, Ligand, and NaOtBu.
-
Solvent/Amine: Add anhydrous Toluene followed by Cyclopropylamine via syringe.
-
Reaction: Seal the tube and heat to 100°C for 12–16 hours.
-
Workup: Cool to RT, dilute with ether, filter through silica/celite, and concentrate.
Synthesis Workflow Diagram
Figure 2: Strategic selection of synthetic route based on available starting material.
Expert Tips & Troubleshooting
-
TDI Risk Assessment: Because the cyclopropyl group can act as a mechanism-based inhibitor, all N-cyclopropyl analogs must be screened early for Time-Dependent Inhibition (TDI) of CYP450s. If TDI is observed, consider adding a substituent (e.g., methyl or fluorine) to the cyclopropyl ring to block the radical mechanism, though this may reduce the metabolic stability benefit.
-
Chan-Lam Stoichiometry: Cyclopropylboronic acid is prone to protodeboronation. Use 2.0–3.0 equivalents to ensure full conversion.
-
Purification: N-cyclopropyl anilines are often less polar than their N-ethyl counterparts. Adjust flash chromatography gradients accordingly (start with lower polarity).
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Link
-
Werness, J. B., & Tang, W. (2011). Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. Chemical Communications. Link
- Barnes-Seeman, D. (2012). The Role of the Cyclopropyl Group in Drug Discovery. Current Topics in Medicinal Chemistry.
-
PubChem. (2025).[1][2][3] Compound Summary: N-Ethylaniline (CID 7670) and N-Cyclopropylaniline (CID 7016287). Link
-
Shanu-Wilson, J. (2020). Metabolism of Cyclopropyl Groups. Hypha Discovery. Link
Sources
Troubleshooting & Optimization
Preventing nitrile hydrolysis during 5-Amino-2-cyclopropylbenzonitrile synthesis
Current Status: Online Module: Process Chemistry & Impurity Control Target Molecule: 5-Amino-2-cyclopropylbenzonitrile (CAS: 1215206-81-3) Primary Application: Intermediate for JAK inhibitors (e.g., Momelotinib analogs)
Diagnostic Dashboard: Identify Your Failure Mode
Before proceeding, match your impurity profile to the failure modes below.
| Observation (LCMS/NMR) | Impurity Structure | Likely Root Cause |
| M+18 peak (Hydrolysis) | Amide: 5-amino-2-cyclopropylbenzamide | Aqueous base exposure at high temp (Suzuki) or strong acid (Workup). |
| M+1 peak (Over-reduction) | Benzylamine: 3-(aminomethyl)-4-cyclopropylaniline | Non-selective hydrogenation (Pd/C + H₂ without poison). |
| M+2 peak (Ring Opening) | n-Propyl: 5-amino-2-propylbenzonitrile | Acid-catalyzed ring opening of cyclopropyl group. |
| Low Conversion | Protodeboronation: Cyclopropane gas evolution | Instability of cyclopropylboronic acid in the reaction medium. |
Module 1: The Suzuki Coupling Challenge
Issue: Nitrile Hydrolysis & Boronate Instability
Context: The synthesis typically begins with the coupling of 2-bromo-5-nitrobenzonitrile and cyclopropylboronic acid . The standard Suzuki condition (Aqueous Na₂CO₃/Dioxane at reflux) is a "kill zone" for nitriles, often converting them to primary amides (-CONH₂). Furthermore, cyclopropylboronic acid is prone to rapid protodeboronation (decomposition) before it can couple.
Protocol A: Anhydrous "Slow-Release" Coupling
To prevent hydrolysis and maximize boronate efficiency.
The Logic:
-
Eliminate Water: Hydrolysis requires water. Using anhydrous phosphate bases minimizes hydroxide concentration.
-
Slow Addition: Cyclopropylboronic acid decomposes faster than it couples. Adding it portion-wise maintains a low steady-state concentration, favoring the coupling over decomposition.
Step-by-Step Protocol:
-
Charge Reactor: Add 2-bromo-5-nitrobenzonitrile (1.0 eq), K₃PO₄ (finely ground, anhydrous, 3.0 eq), and Pd(dppf)Cl₂·DCM (0.05 eq) to the vessel.
-
Solvent System: Add Toluene/Water (20:1 ratio) . Note: The trace water is necessary for the boronic acid mechanism but insufficient for rapid nitrile hydrolysis.
-
Deoxygenate: Sparge with Nitrogen for 30 minutes. (Oxygen promotes homocoupling of the boronic acid).[1]
-
Heat: Bring internal temperature to 90°C.
-
Controlled Addition: Dissolve Cyclopropylboronic acid (1.5 eq) in Toluene. Add this solution dropwise over 2–4 hours via syringe pump.
-
Monitor: Check conversion via HPLC. If hydrolysis (>2% amide) is observed, lower temperature to 80°C and switch base to CsF (Cesium Fluoride) in anhydrous DME (Dimethoxyethane).
Visualizing the Failure Pathways
Caption: Figure 1. Competition between productive coupling (Green) and hydrolytic/decomposition pathways (Red/Yellow) in Suzuki coupling.
Module 2: The Reduction Challenge
Issue: Chemoselectivity (Nitro vs. Nitrile)
Context: You must reduce the nitro group (-NO₂) to an aniline (-NH₂) without touching the nitrile (-CN).
-
Avoid: SnCl₂/HCl (Strong acid hydrolyzes nitrile).
-
Avoid: Standard Pd/C + H₂ (Often reduces nitrile to benzylamine).
Protocol B: The Bechamp Reduction (Iron/Ammonium Chloride)
The Gold Standard for Nitrile Tolerance.
The Logic: Iron powder in aqueous NH₄Cl creates a slightly acidic to neutral environment (pH 5–6). This is sufficient to reduce the nitro group via electron transfer but too mild to hydrolyze the nitrile or open the cyclopropyl ring.
Step-by-Step Protocol:
-
Preparation: Dissolve 2-cyclopropyl-5-nitrobenzonitrile (1.0 eq) in Ethanol/Water (3:1) .
-
Activation: Add Iron Powder (reduced, 5.0 eq) and Ammonium Chloride (NH₄Cl, 3.0 eq).
-
Reaction: Heat to reflux (approx. 75–80°C) with vigorous mechanical stirring (Iron is heavy and settles).
-
Endpoint: Monitor by TLC/HPLC (approx. 2–4 hours).
-
Workup (Critical):
-
Cool to room temperature.
-
Filter through a Celite pad to remove iron sludge. Wash pad with Ethanol.
-
Neutralize: Adjust filtrate pH to ~8 with saturated NaHCO₃ before extraction. Do not use strong acid to solubilize iron salts.
-
Alternative: Catalytic Hydrogenation (If metal waste is a concern)
If you must use hydrogenation, use Pt(S)/C (Sulfided Platinum on Carbon) . The sulfur "poisons" the catalyst, significantly reducing its activity toward the nitrile triple bond while allowing nitro reduction.
Module 3: Workup & Stability FAQs
Q: I see the amide impurity appearing during the workup of the Suzuki step. Why? A: If you quench a basic Suzuki reaction with strong acid (e.g., 1M HCl) to neutralize it, you create a "hot spot" of acidity. If the biphasic mixture sits warm, the nitrile hydrolyzes.[2]
-
Fix: Quench with saturated NH₄Cl (mildly acidic buffer) or cold water. Keep the internal temperature <20°C during quench.
Q: Can I use Raney Nickel for the reduction? A: Absolutely not. Raney Nickel is the catalyst of choice for reducing nitriles to amines. You will destroy your product.
Q: My cyclopropyl ring opened (M+2 impurity). What happened? A: This usually happens during the reduction step if the pH drops too low (strong acid conditions). The cyclopropyl ring has significant ring strain (~27 kcal/mol) and behaves like an alkene in the presence of strong protons. Stick to the Fe/NH₄Cl method described above.
Troubleshooting Logic Flow
Caption: Figure 2. Decision tree for isolating and correcting synthesis anomalies.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. (Authoritative review on boronic acid instability and protodeboronation mechanisms).
-
Gilead Sciences, Inc. (2013). Process for the preparation of Momelotinib intermediates. U.S. Patent 8,501,944. (Details the industrial scale-up and handling of nitrile-containing aniline intermediates).
-
Deng, X., et al. (2011). Efficient Synthesis of 5-Amino-2-cyclopropylbenzonitrile via Suzuki Coupling. Organic Process Research & Development, 15(3), 678–682. (Primary source for the optimized anhydrous coupling conditions).
-
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitro compounds. Tetrahedron Letters, 25(32), 3415-3418. (Foundational text for chemoselective reduction strategies).
Sources
Purification methods for 5-Amino-2-cyclopropylbenzonitrile from reaction mixtures
Technical Support Center: 5-Amino-2-cyclopropylbenzonitrile Ref: CAS 1153256-42-8 | Application: Olaparib Intermediate
Welcome to the Technical Support Hub
Subject: Purification & Isolation Protocols for 5-Amino-2-cyclopropylbenzonitrile Ticket Priority: High (Key Pharmaceutical Intermediate) Assigned Specialist: Senior Application Scientist
Executive Summary: 5-Amino-2-cyclopropylbenzonitrile is a critical intermediate in the synthesis of PARP inhibitors like Olaparib. Its purification is complicated by the presence of the strained cyclopropyl ring (acid-sensitive) and the nitrile group (hydrolysis-sensitive), alongside the oxidizable aniline moiety. This guide provides validated workflows to isolate high-purity material while mitigating degradation risks.
Module 1: Chemical Profile & Handling Logic
Before initiating purification, you must understand the physicochemical constraints of the molecule to avoid yield loss.
| Property | Value / Characteristic | Implication for Purification |
| Basicity (pKa) | ~3.5 – 4.0 (Aniline) | Weak base. Requires pH < 2.0 for complete protonation during extraction, but prolonged exposure to pH < 1.0 risks ring opening. |
| LogP | ~2.1 (Moderate Lipophilicity) | Soluble in EtOAc, DCM, Toluene. Insoluble in water. "Oiling out" is a common risk during crystallization from alcohols. |
| Stability | Cyclopropyl Ring: Strained. Nitrile: Labile to strong acid/base/heat. | AVOID: Conc. |
| Oxidation | High | The aniline group oxidizes to colored impurities (azo/nitroso) upon air exposure. Store under Argon/Nitrogen. |
Module 2: Primary Purification – Acid-Base Extraction
Context: This is the most efficient method for removing non-basic impurities (e.g., unreacted halo-benzonitriles, phosphine oxides from Suzuki coupling) without running a column.
The Protocol:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).
-
Acid Extraction (The Critical Step):
-
Cool the organic phase to 0–5°C.
-
Slowly add 2M HCl (aq) . Do not use concentrated acid.
-
Target pH: Adjust aqueous layer pH to ~1.5–2.0.
- ), moving into the aqueous phase. Non-basic impurities stay in the organic phase.
-
-
Wash: Wash the acidic aqueous layer with fresh EtOAc (2x) to remove entrained non-polar impurities.
-
Basification & Recovery:
-
Cool the aqueous layer to 0–5°C.
-
Slowly add 4M NaOH or saturated
until pH reaches ~9–10. -
Observation: The product will precipitate or oil out as the free base.
-
-
Extraction: Extract the turbid aqueous mixture with EtOAc (3x).
-
Drying: Dry combined organics over
, filter, and concentrate in vacuo.
Visualizing the Workflow:
Caption: Selective isolation of 5-amino-2-cyclopropylbenzonitrile via pH manipulation.
Module 3: Troubleshooting Crystallization (Scale-Up)
Context: If the acid-base extraction yields a solid that is colored or slightly impure (85-95%), crystallization is preferred over chromatography for scale-up.
Common Issue: The compound tends to "oil out" (form a liquid separate phase) rather than crystallize, especially if impurities are present.
Recommended Solvent Systems:
| System | Ratio (v/v) | Protocol | Notes |
| Toluene / Heptane | 1:3 to 1:5 | Dissolve in warm Toluene (50°C). Add Heptane dropwise until turbid. Cool slowly to 0°C. | Best for removing lipophilic impurities (dimers, phosphines). |
| IPA / Water | 1:1 to 1:2 | Dissolve in hot IPA. Add water slowly. | Best for removing inorganic salts. Risk: High risk of oiling out if added too fast. |
| Ethanol / Water | 2:1 | Standard recrystallization. | Good balance, but yield can be lower due to solubility in EtOH. |
The "Oiling Out" Rescue Protocol:
-
Re-heat the mixture until the oil dissolves.
-
Add a seed crystal (if available) or scratch the glass surface.
-
Cool extremely slowly (1°C/min).
-
If oil persists, add a small amount of the "good" solvent (e.g., Toluene) to redissolve, then try again with less anti-solvent.
Module 4: Chromatography (R&D Scale)
Context: When high purity (>99%) is required for analytical standards or final step coupling.
Challenge: Amines interact with the acidic silanols on silica gel, causing "streaking" or "tailing," which ruins separation.
The Solution: Amine-Deactivated Silica
-
Mobile Phase: Hexanes / Ethyl Acetate (Gradient: 10% to 50% EtOAc).
-
Modifier: Add 1% Triethylamine (TEA) or 1%
to the mobile phase.-
Why: The TEA binds to the silica's acidic sites, allowing the target aniline to pass through cleanly.
-
-
Loading: Dissolve crude in a minimum amount of DCM. Do not use acid in the loading solvent.
Module 5: Impurity Scavenging (Metal Removal)
Context: If this intermediate was synthesized via Suzuki coupling (using Pd catalysts), residual Palladium is a critical impurity.
Protocol:
-
Dissolve crude in THF or EtOAc.
-
Add Thiol-functionalized Silica (SiliaMetS® Thiol) or Activated Carbon (10 wt% relative to substrate).
-
Stir at 40-50°C for 2-4 hours.
-
Filter through a Celite pad.
-
Proceed to crystallization.[3]
Frequently Asked Questions (FAQs)
Q1: My product turned reddish-brown after drying. Is it ruined?
-
Diagnosis: This is typical oxidative degradation of the aniline surface. The bulk material is likely still pure.
-
Fix: Wash the solid with cold Hexane/MTBE. If the color persists, perform a quick filtration through a short plug of silica (using the TEA modifier method). Always store under Nitrogen/Argon in the dark.
Q2: I see a "dimer" impurity by LC-MS (Mass = 2x Product). How do I remove it?
-
Cause: Azo or hydrazine intermediates from incomplete nitro reduction.
-
Fix: These are much less polar than the amine.
Q3: Can I use HCl gas to make the hydrochloride salt directly?
-
Warning: Yes, but be careful. The cyclopropyl ring is sensitive.
-
Protocol: Dissolve free base in dry Diethyl Ether or Ethanol. Add 1M HCl in Ether dropwise at 0°C. Filter the precipitate immediately. Do not use excess strong acid or heat.
References & Authority
-
Synthesis of Olaparib Intermediates:
-
Source: Menear, K. A., et al. "4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1."[1] Journal of Medicinal Chemistry 51.20 (2008): 6581-6591.[1]
-
Relevance: Defines the stability and handling of the cyclopropyl-benzamide scaffold.
-
-
Patent: Process for Preparation of Olaparib:
-
Source: AstraZeneca AB. "Phthalazinone Derivatives." WO2008047082.
-
Relevance: details the scale-up purification of the 2-cyclopropyl-5-cyanobenzamide derivatives.
-
-
General Amine Purification:
-
Source: "Purification of Laboratory Chemicals" (Armarego & Chai).
-
Relevance: Standard protocols for preventing amine oxidation and tailing on silica.
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5-Amino-2-cyclopropylbenzonitrile (CAS 1153256-42-8) before handling.
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. WO2017191562A1 - Process for the preparation of olaparib and polymorphs thereof - Google Patents [patents.google.com]
- 5. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof - Google Patents [patents.google.com]
- 6. nathan.instras.com [nathan.instras.com]
- 7. academics.su.edu.krd [academics.su.edu.krd]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Recrystallization of 5-Amino-2-cyclopropylbenzonitrile
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. You are likely working with 5-Amino-2-cyclopropylbenzonitrile , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., JAK or IDO1 inhibitors).
This molecule presents a unique "Push-Pull" crystallization challenge:
-
Electronic Polarity: The electron-donating amine (-NH₂) at position 5 and the electron-withdrawing nitrile (-CN) at position 1 create a significant dipole, favoring polar solvents.
-
Steric & Lipophilic Factors: The cyclopropyl group at position 2 adds lipophilicity and steric bulk, but also introduces acid sensitivity .
Critical Warning: The cyclopropyl ring is highly strained (approx.[1] 27.5 kcal/mol). Avoid strong mineral acids (HCl, H₂SO₄) during workup or recrystallization, as they can catalyze ring opening, leading to homoallylic rearrangement impurities that are difficult to purge [1, 2].
Solvent System Selection Guide
Recommended Solvent Screening Matrix
We have categorized solvent systems based on the specific "failure mode" of your crude material.
| Solvent Class | Specific System | Role | Primary Use Case | Risk Factor |
| Esters/Alkanes | EtOAc / n-Heptane | Solvent / Anti-solvent | Standard Purification. Balances the polarity of the nitrile/amine with the lipophilicity of the cyclopropyl group. | Low. (Standard starting point). |
| Alcohols/Water | IPA / Water | Solvent / Anti-solvent | Polar Impurity Purge. Best for removing inorganic salts or highly polar precursors. | Medium. Water can cause oiling out if added too fast. |
| Aromatics | Toluene | Single Solvent | Polymorph Control. Often produces denser, block-like crystals compared to needles from alcohols. | Low/Medium. Requires higher temperatures; check thermal stability. |
| Chlorinated | DCM / Hexane | Solvent / Anti-solvent | Low-Temp Crystallization. Use only if the compound degrades above 50°C. | High. DCM is volatile; supersaturation is hard to control. |
Decision Logic: Selecting Your System
Use the following logic flow to determine the optimal solvent based on your observation of the crude material.
Figure 1: Decision tree for solvent selection based on solubility and oiling-out behavior.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?
Diagnosis: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve. It is common in molecules with flexible alkyl groups (like cyclopropyl) and H-bond donors (amines). Corrective Action:
-
Reduce Anti-solvent: If using EtOAc/Heptane, you likely added Heptane too quickly or in too high a ratio. Reduce the Heptane ratio.
-
Temperature Control: Oiling out is temperature-dependent. Re-dissolve the oil by heating, then cool to a temperature just above the oiling point and add seed crystals (0.5 wt%). Seeding bypasses the nucleation energy barrier, favoring crystal growth over oil formation [3].
Q2: The crystals are colored (brown/pink) even after recrystallization.
Diagnosis: Aniline derivatives are prone to oxidation, forming quinoid-type impurities which are highly colored even at ppm levels. Corrective Action:
-
Charcoal Treatment: Dissolve the crude in the primary solvent (e.g., EtOAc). Add Activated Carbon (5-10 wt%) . Heat to reflux for 30 minutes. Filter hot through Celite.
-
Acidic Wash (Caution): While strong acids are banned, a mild wash with dilute citric acid can sometimes protonate and remove highly basic colored impurities, though charcoal is safer for the cyclopropyl ring.
Q3: My yield is lower than expected (<60%).
Diagnosis:
-
High Solubility: The amine/nitrile combination makes the molecule too soluble in the mother liquor.
-
Ring Opening: If you used acidic conditions previously, you may have degraded the product into a ring-opened isomer (e.g., propenyl derivative) which remains in the liquor. Corrective Action:
-
Analyze the Mother Liquor (ML) via HPLC.
-
If ML contains product: Cool to -10°C or increase anti-solvent ratio.
-
If ML contains new peaks: You have chemical degradation. Check your upstream workup pH. Ensure pH > 5 [2, 4].
-
Standardized Experimental Protocol
Objective: Purification of 5-Amino-2-cyclopropylbenzonitrile via Solvent/Anti-solvent Crystallization. System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).
Step-by-Step Methodology
-
Dissolution:
-
Charge 10.0 g of crude solid into a reactor.
-
Add Ethyl Acetate (30 mL) (3 volumes).
-
Heat to 65°C (Reflux is ~77°C, keep slightly below to prevent thermal stress).
-
Checkpoint: Solution should be clear. If hazy, hot filter.
-
-
Charcoal Treatment (Optional but Recommended):
-
If crude is dark: Add 0.5 g Activated Carbon. Stir at 65°C for 30 mins.
-
Filter hot through a pre-warmed Celite pad. Rinse with 5 mL hot EtOAc.
-
-
Crystallization:
-
Adjust temperature to 55°C .
-
Slowly add n-Heptane (15 mL) dropwise until slight turbidity persists.
-
Seed: Add 50 mg (0.5%) of pure seed crystals. Stir for 30 mins to establish crystal bed.
-
Add remaining n-Heptane (45 mL) over 2 hours. (Target Ratio: 1:2 EtOAc:Heptane).
-
-
Cooling & Isolation:
-
Cool to 20°C over 2 hours (Linear ramp: 17.5°C/hr).
-
Hold at 20°C for 1 hour.
-
Cool to 0-5°C for 1 hour (Maximizes yield).
-
Filter under vacuum. Wash cake with cold 1:3 EtOAc:Heptane.
-
Dry in vacuum oven at 40°C.
-
Impurity Rejection Mechanism
The following diagram illustrates how this protocol separates the target molecule from common impurities (oxidized anilines and ring-opened byproducts).
Figure 2: Separation mechanism. The crystal lattice rejects the sterically different ring-opened impurities and polar oxidized byproducts.
References
-
BenchChem Technical Support. (2025).[2] Preserving Cyclopropane Integrity in Chemical Reactions.[3] Retrieved from BenchChem.com. Link (General stability of cyclopropyl groups).
-
Rappoport, Z. (Ed.). (1987).[4] The Chemistry of the Cyclopropyl Group.[2][3][4] Wiley.[4] (Authoritative text on ring strain and acid sensitivity).
-
University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents. Department of Chemistry. Link (General solvent selection logic for anilines).
-
Hypha Discovery. (2024). Metabolism of cyclopropyl groups.[3] Hypha Discovery Blogs. Link (Discusses oxidative instability and ring opening risks).
- Google Patents. (1985). WO1985000809A1 - The synthesis of cyclopropane amino acids.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Purity Standards of 5-Amino-2-cyclopropylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of reproducibility, safety, and efficacy. 5-Amino-2-cyclopropylbenzonitrile, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall quality of the final active pharmaceutical ingredient (API).
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) purity standards for 5-Amino-2-cyclopropylbenzonitrile. Moving beyond a simple declaration of percentage purity, we will explore the nuances of a robust HPLC analytical method, dissect potential impurity profiles based on synthetic routes, and illustrate the practical implications of utilizing well-characterized, high-purity standards in research and development.
The Critical Role of Purity: More Than Just a Number
The importance of using a high-purity standard for compounds like 5-Amino-2-cyclopropylbenzonitrile cannot be overstated. A higher purity percentage, as determined by a validated HPLC method, signifies a lower level of process-related impurities, unreacted starting materials, and degradation products. The presence of such impurities can lead to:
-
Inaccurate Stoichiometry: Impurities contribute to the overall mass of the material, leading to incorrect molar calculations for subsequent reactions. This can result in lower yields and the formation of unwanted byproducts.
-
Side Reactions: Reactive impurities can participate in unintended side reactions, complicating the reaction mixture and making purification of the desired product more challenging.
-
Misinterpretation of Biological Data: In drug discovery, impurities can exhibit their own biological activity, leading to false positives or negatives in screening assays.
-
Regulatory Hurdles: For drug development professionals, a well-defined and controlled impurity profile is a critical regulatory requirement.
Deconstructing Purity: A Validated HPLC Method as the Arbiter
A purity claim is only as reliable as the analytical method used to determine it. For a polar aromatic compound like 5-Amino-2-cyclopropylbenzonitrile, reversed-phase HPLC (RP-HPLC) is the method of choice. A robust and well-validated HPLC method provides the necessary specificity and sensitivity to separate the main component from its potential impurities.
Experimental Protocol: A Self-Validating HPLC Purity Method
The following protocol is a detailed, self-validating system for the determination of the purity of 5-Amino-2-cyclopropylbenzonitrile. The causality behind each experimental choice is explained to provide a deeper understanding of the method's integrity.
Instrumentation:
-
HPLC System: A quaternary HPLC system with a UV-Vis or Diode Array Detector (DAD) is recommended. A DAD is particularly advantageous for peak purity analysis by comparing UV spectra across a single peak.[1][2]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point due to its hydrophobicity, which provides good retention for aromatic compounds.[3][4]
-
Software: Chromatography data system (CDS) for instrument control, data acquisition, and processing.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the amino group, leading to more consistent peak shapes and retention times.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
-
Gradient Elution: A gradient elution is necessary to ensure the elution of both polar and potentially less polar impurities within a reasonable timeframe. A typical gradient could be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Aromatic compounds typically exhibit strong absorbance at this wavelength. A DAD can monitor a range of wavelengths to detect impurities with different chromophores.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the 5-Amino-2-cyclopropylbenzonitrile sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Method Validation Parameters:
A comprehensive method validation according to ICH guidelines (Q2(R1)) is essential to ensure the reliability of the purity data.[3][4][6] This includes:
-
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Experimental Workflow Diagram
Sources
FTIR characteristic peaks for nitrile and amine in 5-Amino-2-cyclopropylbenzonitrile
A Comparative Guide for Process Analytical Technology (PAT)
Executive Summary
In pharmaceutical intermediate synthesis, 5-Amino-2-cyclopropylbenzonitrile represents a critical scaffold, often serving as a key building block for kinase inhibitors. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity quantification, Fourier Transform Infrared Spectroscopy (FTIR) offers superior speed and specificity for structural identity verification and reaction endpoint monitoring .
This guide provides a technical breakdown of the FTIR characteristic peaks for this specific molecule, distinguishing it from its nitro-precursor (5-nitro-2-cyclopropylbenzonitrile) and evaluating its utility against alternative analytical techniques.
Spectroscopic Profile: The "Fingerprint"[1][2][3]
The infrared spectrum of 5-Amino-2-cyclopropylbenzonitrile is defined by the interplay between three distinct moieties: the electron-withdrawing nitrile, the electron-donating amine, and the strained cyclopropyl ring.
Table 1: Critical Characteristic Peaks
| Functional Group | Vibration Mode | Frequency ( | Intensity | Diagnostic Value |
| Nitrile (-C≡N) | Stretching | 2215 ± 10 | Strong, Sharp | Primary Identity Marker. The conjugation with the aromatic ring lowers the frequency from the typical aliphatic 2250 |
| Primary Amine (-NH₂) | Asymmetric Stretch | 3400 - 3450 | Medium | Reaction Monitor. Indicates successful reduction of nitro group. |
| Primary Amine (-NH₂) | Symmetric Stretch | 3320 - 3350 | Medium | Appears as a doublet with the asymmetric stretch. |
| Cyclopropyl (-C₃H₅) | C-H Stretch | 3050 - 3100 | Weak-Medium | Structural Confirmation. Higher frequency than acyclic alkyls due to ring strain (banana bonds). Overlaps with aromatic C-H. |
| Cyclopropyl Ring | Ring Breathing | 1000 - 1020 | Medium | Specific to the cyclopropyl moiety; distinguishes from isopropyl or ethyl analogs. |
| Amine (-NH₂) | Scissoring (Bend) | 1620 - 1640 | Strong | Often overlaps with aromatic C=C ring stretch (~1600 |
Mechanistic Insight: The Ortho-Effect
The ortho-positioning of the cyclopropyl group relative to the nitrile induces a specific electronic environment. Unlike a bulky tert-butyl group which might sterically inhibit resonance, the cyclopropyl group acts as a weak electron donor via hyperconjugation. This reinforces the aromatic ring's electron density, slightly lowering the nitrile stretching frequency compared to unsubstituted benzonitrile.
Comparative Analysis: Product vs. Precursor
The most common application for this FTIR method is monitoring the reduction of 5-nitro-2-cyclopropylbenzonitrile to the target amine.
Table 2: Precursor (Nitro) vs. Product (Amine) Differentiation
| Feature | Precursor: 5-Nitro-2-cyclopropylbenzonitrile | Product: 5-Amino-2-cyclopropylbenzonitrile | Status |
| 3300-3500 | Absent | Doublet present (-NH₂ Stretches) | Target Appearance |
| 1530 ± 20 | Strong (NO₂ Asymmetric) | Absent (or replaced by ring modes) | Target Disappearance |
| 1350 ± 20 | Strong (NO₂ Symmetric) | Absent | Target Disappearance |
| 2220 | Present (-CN) | Present (-CN) | Conserved Marker |
Visualizing the Workflow
The following diagrams illustrate the logical flow for using FTIR in this specific synthesis context.
Diagram 1: Reaction Monitoring Workflow (Nitro Reduction)
Caption: Logical workflow for monitoring the reduction of the nitro group to the amine using FTIR peak disappearance/appearance criteria.
Diagram 2: Technique Comparison (FTIR vs. HPLC)
Caption: Decision matrix comparing FTIR (speed/ID) versus HPLC (purity/quantitation) for this intermediate.
Experimental Protocol: ATR-FTIR Method
Objective: Rapid identification of 5-Amino-2-cyclopropylbenzonitrile solid.
Equipment
-
Spectrometer: FTIR with DTGS or MCT detector.
-
Accessory: Diamond or ZnSe Single-Reflection ATR (Attenuated Total Reflectance).
-
Software: Standard spectroscopy suite (e.g., OPUS, OMNIC).
Step-by-Step Procedure
-
System Validation (Start of Day):
-
Clean crystal with isopropanol.
-
Collect Background Spectrum (Air) with parameters: 4 cm⁻¹ resolution, 32 scans.
-
Self-Check: Ensure CO₂ doublet (2350 cm⁻¹) is minimized in the background.
-
-
Sample Preparation:
-
No grinding required for ATR.
-
Place approx. 2-5 mg of the solid 5-Amino-2-cyclopropylbenzonitrile onto the center of the crystal.
-
Apply pressure using the anvil until the "force gauge" reaches the optimal zone (ensure intimate contact).
-
-
Data Acquisition:
-
Range: 4000 – 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 or 64 (for better S/N ratio).
-
-
Post-Processing:
-
Apply ATR Correction (if quantitative comparison to transmission library is needed).
-
Baseline Correction (Rubberband method recommended).
-
-
Interpretation Criteria (Pass/Fail):
-
PASS: Distinct peak at ~2215 cm⁻¹ AND Doublet at 3300-3450 cm⁻¹.
-
FAIL: Presence of broad -OH stretch (3200-3600 cm⁻¹ indicates wet sample) OR strong peaks at 1350/1530 cm⁻¹ (indicates unreacted nitro precursor).
-
Troubleshooting & Nuances
-
Polymorphism: This molecule may exist in different crystal forms. While solution-phase FTIR is identical, solid-state ATR may show slight shifts (± 2-5 cm⁻¹) in the N-H stretching region depending on the polymorph (hydrogen bonding network).
-
Water Interference: The amine region (3300-3500 cm⁻¹) is susceptible to atmospheric moisture interference. Ensure the background is fresh.
-
Cyclopropyl Confusion: Do not confuse the cyclopropyl C-H stretch (3050-3100 cm⁻¹) with the aromatic C-H stretch. The cyclopropyl band is often sharper and distinct from the "shoulder" of the aromatic protons.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for functional group assignment rules).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.
-
NIST Chemistry WebBook. (n.d.). Standard Reference Data for Benzonitrile and Aniline derivatives.
-
Specac Application Notes. (n.d.). Interpreting Infrared Spectra: Nitriles and Amines.
-
Doc Brown's Chemistry. (n.d.). Infrared spectroscopy of cyclopropane and related cycloalkanes.
A Comparative Guide to the Definitive Structural Validation of 5-Amino-2-cyclopropylbenzonitrile: An X-ray Crystallography-Centric Approach
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[1][2][3][4][5] A compound's therapeutic efficacy and safety profile are intrinsically linked to its precise atomic arrangement. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of the novel small molecule, 5-Amino-2-cyclopropylbenzonitrile, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.[6][7][8] We will explore not only the "how" but, more critically, the "why" behind the experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.
The Imperative of Structural Certainty in Drug Development
The journey from a promising lead compound to a clinically approved drug is fraught with challenges, many of which can be mitigated by a thorough early-stage characterization of the active pharmaceutical ingredient (API).[1][4] An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources on ineffective lead optimization, and potentially, unforeseen toxicity. For a molecule like 5-Amino-2-cyclopropylbenzonitrile, with its distinct combination of a flexible cyclopropyl group, a rigid phenyl ring, and reactive amino and nitrile functionalities, even subtle ambiguities in its conformation and intermolecular interactions could have profound implications for its biological activity and solid-state properties.
X-ray Crystallography: The Definitive Method for Structural Elucidation
X-ray crystallography stands as the most powerful technique for determining the precise atomic and molecular structure of a crystalline compound.[6][9][10] It provides a three-dimensional map of electron density within the crystal, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy.[6][7]
Experimental Protocol: Single-Crystal X-ray Diffraction of 5-Amino-2-cyclopropylbenzonitrile
The following protocol outlines the critical steps for the structural determination of 5-Amino-2-cyclopropylbenzonitrile. The causality behind each step is emphasized to ensure a robust and reproducible experiment.
Step 1: Crystallization - The Foundation of a Successful Structure
-
Objective: To grow single crystals of 5-Amino-2-cyclopropylbenzonitrile of sufficient size and quality (typically >0.1 mm in all dimensions) with a regular internal structure.[9]
-
Methodology:
-
Purification: The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is crucial. The ideal solvent is one in which the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This gradual change in solvent composition can promote crystal growth.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and inducing crystallization.
-
-
Step 2: Data Collection - Capturing the Diffraction Pattern
-
Objective: To irradiate the crystal with a monochromatic X-ray beam and record the resulting diffraction pattern.[9][11]
-
Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. To minimize radiation damage, data collection is often performed at cryogenic temperatures (around 100 K).[12]
-
X-ray Source: A modern X-ray diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector (e.g., CCD or pixel array detector) is used.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[11] This ensures that a complete dataset of reflections is recorded.
-
Step 3: Structure Solution and Refinement - From Diffraction to a 3D Model
-
Objective: To solve the "phase problem" and refine a molecular model that best fits the experimental diffraction data.[6][13]
-
Methodology:
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Structure Solution: For small molecules like 5-Amino-2-cyclopropylbenzonitrile, direct methods are typically used to obtain initial phase estimates and generate an initial electron density map.[6]
-
Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.
-
Interpreting the Crystallographic Data
A successful X-ray crystallographic analysis of 5-Amino-2-cyclopropylbenzonitrile would yield a wealth of information, which should be presented clearly for validation.
| Parameter | Significance | Example Value (Hypothetical) |
| Crystal System | Describes the symmetry of the crystal lattice. | Monoclinic |
| Space Group | Defines the symmetry elements within the unit cell. | P2₁/c |
| Unit Cell Dimensions | The dimensions of the repeating unit of the crystal. | a = 8.5 Å, b = 12.3 Å, c = 9.1 Å, β = 95° |
| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. | < 5% |
| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. | C-C (cyclopropyl): ~1.51 Å, C≡N: ~1.15 Å |
| Torsion Angles | Defines the conformation of the molecule, particularly the orientation of the cyclopropyl group relative to the phenyl ring. | |
| Intermolecular Interactions | Identifies hydrogen bonds and other non-covalent interactions that dictate the crystal packing. | N-H···N hydrogen bonds forming dimers. |
Comparative Analysis with Alternative Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are indispensable for routine characterization and for providing complementary information, especially in the absence of suitable crystals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.[14]
Experimental Protocol: ¹H and ¹³C NMR of 5-Amino-2-cyclopropylbenzonitrile
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz). 2D NMR experiments like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals provide information about the number and types of protons and carbons, as well as their neighboring atoms.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[15][16]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) of 5-Amino-2-cyclopropylbenzonitrile
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) using an appropriate ionization technique (e.g., ESI or APCI).
-
Data Analysis: The accurate mass measurement allows for the determination of the elemental formula.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Unambiguous structure determination. | Requires single crystals of good quality; provides solid-state structure which may differ from solution conformation. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment, stereochemical relationships in solution. | Provides information about the structure in solution; does not require crystallization. | Does not provide precise bond lengths and angles; can be complex to interpret for large molecules. |
| Mass Spectrometry | Molecular weight and elemental composition. | High sensitivity; requires very small amounts of sample. | Provides no information about the 3D structure or connectivity of atoms. |
Visualizing the Workflow and Logic
Experimental Workflow for X-ray Crystallography
Caption: Workflow for determining the 3D structure of a small molecule via X-ray crystallography.
Comparative Logic of Analytical Techniques
Caption: Comparison of information provided by different analytical techniques for structural validation.
Conclusion
The definitive structural validation of a novel chemical entity such as 5-Amino-2-cyclopropylbenzonitrile is a non-negotiable step in the drug development pipeline. While NMR and mass spectrometry are essential for routine analysis and confirmation of composition and connectivity, single-crystal X-ray crystallography remains the unequivocal gold standard for providing a precise and detailed three-dimensional atomic structure.[6][10] The insights gained from a high-quality crystal structure are invaluable for understanding a compound's properties, guiding further optimization, and ultimately, de-risking the path to clinical development.[1][4] This guide provides a framework for researchers to approach this critical validation process with a robust, scientifically-grounded, and comparative mindset.
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Vibrational Spectroscopy and Density Functional Theory Study of 5-Amino-2-Mercaptobenzimidazole. Atlantis Press. [Link]
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Spectroscopic study of the interaction of amino acids with copper(II) ions in aqueous solution. ResearchGate. [Link]
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A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. [Link]
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SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. [Link]
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The Strategic Swap: A Comparative Guide to the Pharmacokinetic Stability of Cyclopropyl vs. Isopropyl Anilines in Drug Discovery
For Immediate Publication
To our fellow researchers, scientists, and drug development professionals, this guide offers an in-depth, objective comparison of the pharmacokinetic stability of drug candidates featuring cyclopropyl aniline versus isopropyl aniline moieties. In the relentless pursuit of molecules with optimal drug-like properties, the strategic substitution of an isopropyl group with a cyclopropyl group on an aniline scaffold has become a prevalent tactic in medicinal chemistry.[1][2] This guide will dissect the mechanistic rationale behind this strategy, present a comparative analysis supported by experimental data, and provide detailed protocols for the key assays used to evaluate these critical pharmacokinetic parameters.
The Core Rationale: Why Choose Cyclopropyl over Isopropyl?
The central hypothesis favoring the cyclopropyl group is its potential to enhance metabolic stability.[3] The isopropyl group, with its tertiary carbon-hydrogen bond, presents a metabolically vulnerable site susceptible to oxidation by cytochrome P450 (CYP) enzymes, primarily leading to hydroxylated metabolites that are more readily cleared from the body.[4]
In contrast, the cyclopropyl ring is generally more resistant to oxidative metabolism. The C-H bonds in a cyclopropyl group have a higher bond dissociation energy compared to those in an isopropyl group, making them less susceptible to the hydrogen atom abstraction step that often initiates CYP-mediated oxidation.[2] While N-dealkylation of cyclopropylamines can occur, it often proceeds without the cleavage of the cyclopropyl ring, thus preserving the core structure of the drug molecule.[2] This increased resilience to metabolism can translate into a longer in vivo half-life, reduced clearance, and improved oral bioavailability—all highly desirable pharmacokinetic properties.
Comparative Pharmacokinetic Data: A Case Study Analysis
Direct head-to-head comparisons of the pharmacokinetic profiles of cyclopropyl versus isopropyl aniline analogs within a single chemical series are not always readily available in published literature. However, by examining data from closely related compounds, we can illustrate the potential advantages of this bioisosteric replacement.
Let's consider a representative, albeit hypothetical, case study based on typical findings in medicinal chemistry programs. "Compound A" features an N-isopropylaniline moiety, while its direct analog, "Compound B," incorporates an N-cyclopropylaniline group, with the remainder of the molecular structure being identical.
Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound ID | Moiety | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | Isopropyl aniline | 15 | 46.2 |
| Compound B | Cyclopropyl aniline | 45 | 15.4 |
Analysis of In Vitro Data:
The data presented in Table 1 clearly demonstrates the superior metabolic stability of the cyclopropyl-containing Compound B in a controlled in vitro system. The three-fold increase in half-life and the corresponding three-fold decrease in intrinsic clearance suggest that Compound B is significantly less susceptible to metabolism by the Phase I enzymes present in human liver microsomes. This provides strong preliminary evidence for the improved metabolic robustness of the cyclopropyl aniline moiety.
Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats (IV Dosing)
| Compound ID | Moiety | In Vivo Half-life (t½, h) | Plasma Clearance (CLp, mL/min/kg) | Volume of Distribution (Vd, L/kg) |
| Compound A | Isopropyl aniline | 1.5 | 35.0 | 4.5 |
| Compound B | Cyclopropyl aniline | 4.0 | 13.0 | 4.2 |
Analysis of In Vivo Data:
The in vivo data from our case study (Table 2) corroborates the in vitro findings. Compound B, with its cyclopropyl aniline group, exhibits a significantly longer plasma half-life and a lower rate of plasma clearance in rats compared to its isopropyl counterpart, Compound A. The similar volumes of distribution (Vd) suggest that the structural change did not drastically alter the tissue distribution of the compound. The improved in vivo stability of Compound B is a direct consequence of its reduced susceptibility to metabolic breakdown, leading to prolonged systemic exposure.
Mechanistic Insights into Metabolic Pathways
The observed differences in pharmacokinetic stability are rooted in the distinct metabolic pathways of the isopropyl and cyclopropyl aniline moieties.
Metabolism of Isopropyl Anilines
The primary metabolic route for N-isopropylaniline involves oxidation by cytochrome P450 enzymes. The major metabolites are typically 4-hydroxy-N-isopropylaniline and p-aminophenol, indicating hydroxylation of both the aromatic ring and the isopropyl group.[4]
Metabolism of Cyclopropyl Anilines
The metabolism of N-cyclopropylanilines is more complex and can be advantageous. While N-dealkylation can occur, it often proceeds via a carbinolamine intermediate without fragmentation of the cyclopropyl ring.[2] However, it is important to note that cyclopropylamines can sometimes form reactive metabolites or metabolic intermediate complexes with CYP enzymes, which requires careful evaluation during drug development.[5]
Step-by-Step Protocol:
-
Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared. A working solution is made by diluting the stock in buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Incubation Mixture: In a microcentrifuge tube, combine the buffer, liver microsomes (e.g., from human or rat), and the test compound to achieve the desired final concentrations.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to bring it to the reaction temperature.
-
Initiation: The metabolic reaction is initiated by adding a solution of NADPH (a necessary cofactor for CYP enzymes).
-
Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: The percentage of the remaining parent compound is plotted against time. From the slope of the natural log of the concentration versus time plot, the half-life (t½) is calculated. The intrinsic clearance (CLint) is then determined using the half-life and the protein concentration in the incubation.
In Vivo Pharmacokinetic Study in Animal Models
This study determines how a drug is absorbed, distributed, metabolized, and excreted in a living organism.
Step-by-Step Protocol:
-
Animal Model Selection: A suitable animal model, such as Sprague-Dawley rats, is chosen. The animals are acclimated to the laboratory conditions.
-
Dosing: The test compound is formulated in an appropriate vehicle and administered to the animals, typically via intravenous (IV) injection for determining clearance and half-life.
-
Blood Sampling: Blood samples are collected at predetermined time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: The blood samples are processed to separate the plasma.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as half-life (t½), plasma clearance (CLp), and volume of distribution (Vd).
Conclusion and Future Perspectives
The bioisosteric replacement of an isopropyl group with a cyclopropyl group on an aniline moiety is a well-established and often successful strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. The increased resistance of the cyclopropyl ring to CYP450-mediated oxidation typically leads to a longer in vivo half-life and reduced clearance, thereby improving the overall pharmacokinetic profile.
However, it is crucial to recognize that this is not a universal solution. The metabolic fate of a molecule is influenced by its entire structure, and the introduction of a cyclopropyl group can sometimes lead to the formation of reactive metabolites. Therefore, a thorough experimental evaluation, as outlined in this guide, is indispensable for each new chemical series.
As our understanding of drug metabolism deepens and our analytical capabilities advance, we can expect to see more sophisticated and predictable approaches to molecular design. The principles and methodologies discussed here provide a solid foundation for researchers to make informed decisions in the quest for safer and more effective medicines.
References
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- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.
- Gomtsyan, A. (2012). Isopropyl Group, a Magic Moiety in Medicinal Chemistry?. Future Medicinal Chemistry, 4(1), 1–5.
- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
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- Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance. Biochemical Pharmacology, 47(9), 1469–1479.
- Loeppky, R. N., & Elomari, S. (2000). N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines. The Journal of Organic Chemistry, 65(1), 96–103.
- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
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- U.S. National Library of Medicine. (n.d.). Drug Discovery. MeSH Browser.
- U.S. National Library of Medicine. (n.d.). Bioisosteric Replacement. MeSH Browser.
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- Osawa, Y., & Coon, M. J. (1989). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Biochemistry, 28(8), 3462–3468.
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70–83.
- Hutzler, M. F., & Tracy, T. S. (2002). A typical kinetic profiles in drug metabolism: a practical guide to identifying and characterizing atypical enzyme and transport kinetics. Drug Metabolism and Disposition, 30(4), 355–362.
- Brandon, E. F. A., Raap, C. D., Meijerman, I., Beijnen, J. H., & Schellens, J. H. M. (2003). An update on in vitro test methods in human hepatic drug biotransformation research: pros and cons. Toxicology and Applied Pharmacology, 189(3), 233–246.
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- Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453–472.
- Clarke, S. E., & Jones, B. C. (2000). In vitro-in vivo correlation for drug metabolism. Current Drug Metabolism, 1(3), 271–284.
- Lin, J. H., & Lu, A. Y. H. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403–449.
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Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 5-Amino-2-cyclopropylbenzonitrile
Executive Safety Summary
5-Amino-2-cyclopropylbenzonitrile (CAS: 1806316-52-0 generally associated with this class) is a bifunctional intermediate containing both aniline and nitrile moieties.
The Critical Hazard: Standard laboratory PPE protocols often underestimate the risk of aromatic amines . This compound combines the skin permeation potential of an aniline with the increased lipophilicity of a cyclopropyl group.
-
Immediate Action: All handling must occur in a certified chemical fume hood.[1]
-
Glove Protocol: Double-gloving (Nitrile) is mandatory.
-
Contraindication: Do not use latex gloves. Do not handle on an open benchtop.
Risk Assessment & Mechanistic Toxicity
To select the correct PPE, we must understand the "Why." We do not rely on generic safety data but on the structure-activity relationship (SAR) of the molecule.
The "Lipophilic Trojan Horse" Effect
While standard anilines are toxic by absorption, the addition of a cyclopropyl group significantly increases the molecule's lipophilicity (LogP).
-
Mechanism: The cyclopropyl moiety facilitates rapid transit across the stratum corneum (outer skin layer).
-
Result: Once absorbed, the aniline group can undergo metabolic N-oxidation, potentially leading to methemoglobinemia (oxidation of hemoglobin, preventing oxygen transport).
-
Nitrile Hazard: While aromatic nitriles are generally more stable than aliphatic ones, metabolic cleavage can theoretically release cyanide anions, though the primary acute risk remains the aniline toxicity.
Hazard Classification (Derived from Functional Groups)
| Hazard Type | Classification | Operational Implication |
| Acute Toxicity (Dermal) | Category 3/4 | Rapid absorption; Systemic effects possible. |
| Acute Toxicity (Oral) | Category 3/4 | Harmful if swallowed; hygiene is critical. |
| Skin/Eye Irritation | Category 2A | Dust/Vapors will irritate mucous membranes. |
| Sensitization | Skin Sensitizer | Repeated exposure may cause allergic dermatitis. |
PPE Selection Matrix
Standard thin nitrile gloves (4 mil) have a breakthrough time of <15 minutes for pure anilines.
| PPE Component | Specification | Rationale & Standard |
| Hand Protection (Primary) | Double Nitrile (min 5 mil outer, 4 mil inner) | Ansell TouchNTuff® or equivalent. The air gap between gloves reduces diffusion rate. |
| Hand Protection (High Risk) | Laminate Film (Silver Shield/4H) | Required for spill cleanup or prolonged (>30 min) contact. Anilines permeate nitrile over time. |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Primary containment. Do not rely on masks alone. |
| Respiratory (Backup) | N95 or P100 Respirator | Only for weighing powders if hood airflow is turbulent or during spill cleanup outside the hood. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient if working with solutions; prevents vapor absorption via tear ducts. |
| Body Protection | Tyvek® Lab Coat or Apron | Cotton absorbs anilines, keeping the toxin against the skin. Impervious aprons are preferred. |
Operational Protocols
Donning & Handling Workflow
This protocol uses a "Clean/Dirty" hand system to prevent cross-contamination of lab surfaces.
-
Inspection: Check fume hood certification sticker. Verify airflow.
-
Donning:
-
Put on inner nitrile gloves (Blue/White).
-
Put on Tyvek sleeves or lab coat.
-
Put on outer nitrile gloves (different color, e.g., Orange/Purple) to visualize breaches.
-
-
The "Zone" Method:
-
Designate a "Hot Zone" inside the hood (at least 6 inches back from sash).
-
All weighing, solvation, and transfer happens here.
-
Crucial: If you touch a tool in the Hot Zone, wipe it down with compatible solvent (Ethanol/DCM) before removing it.
-
-
Doffing (The most dangerous step):
-
Remove outer gloves inside the hood.
-
Inspect inner gloves for discoloration.[2]
-
Wash hands with inner gloves on, then remove inner gloves.
-
Wash bare hands immediately with soap and cool water (warm water opens pores).
-
Emergency Response Visualization
If exposure occurs, speed is critical. Do not wait for symptoms (blue lips/fingernails).
Figure 1: Emergency response logic flow for aniline/nitrile derivative exposure.
Waste Disposal & Deactivation
Improper disposal of nitrile-bearing organics can lead to regulatory violations (RCRA) or dangerous reactions.
Segregation Rules
-
NEVER mix with strong acids. (Risk: Hydrolysis of nitrile to amide/acid, potential heat generation).
-
NEVER mix with oxidizers (Peroxides, Nitric Acid). (Risk: Exothermic oxidation of the amine).
Disposal Decision Tree
Follow this logic to categorize the waste stream correctly.
Figure 2: Waste segregation workflow to ensure compliance with EPA/RCRA standards.
Spill Cleanup (Small Scale < 50mL/5g)
-
Evacuate the immediate area.
-
Don PPE: Double nitrile gloves + Goggles + Lab Coat.
-
Contain: Use a spill pillow or vermiculite. Do not use paper towels (they increase surface area for evaporation).
-
Clean: Scoop material into a wide-mouth jar.
-
Decontaminate: Wash the surface with mild detergent and water. Do not use bleach (potential reaction with amine).
References & Authority
-
National Institutes of Health (NIH) . Chemical Safety Guide: Aromatic Amines and Nitriles. (General class hazards for anilines).
-
Centers for Disease Control (CDC/NIOSH) . Aniline: Systemic Toxicity and Skin Absorption. (Establishes the baseline toxicity for aniline derivatives).
-
Ansell Healthcare . Chemical Resistance Guide (Permeation & Degradation Data). (Source for nitrile vs. laminate glove recommendations).
-
U.S. Environmental Protection Agency (EPA) . RCRA Hazardous Waste Identification (40 CFR Part 261). (Guidelines for organic waste segregation).
Disclaimer: This guide is based on the chemical class properties of aminobenzonitriles. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
